PIK-90
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(7,8-dimethoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-13-6-5-12-14(15(13)26-2)21-18(23-9-8-20-16(12)23)22-17(24)11-4-3-7-19-10-11/h3-7,10,20H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJZIRDZMVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC(=NC(=O)C3=CN=CC=C3)N4CCNC4=C2C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425899 | |
| Record name | PIK-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677338-12-4 | |
| Record name | PIK-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PIK-90: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-90 is a potent, synthetic small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) family, with additional activity against DNA-dependent protein kinase (DNA-PK).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][5] this compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, particularly those with dysregulated PI3K signaling, establishing it as a valuable tool for cancer research and a candidate for targeted anticancer therapy.[2]
Core Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the catalytic activity of class I PI3K isoforms and DNA-PK.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of its substrates.[4][6]
The primary mechanism involves the blockade of class I PI3Ks. These enzymes are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][6] this compound's inhibition of this crucial step prevents the accumulation of PIP3 at the cell membrane.[2] This, in turn, blocks the recruitment and subsequent activation of downstream effector proteins, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[4] The suppression of AKT activation leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) pathway, culminating in the disruption of key cellular survival and growth signals.[2]
Downstream Cellular Consequences in Cancer
The inhibition of the PI3K/AKT/mTOR cascade by this compound triggers a cascade of events within cancer cells, leading to potent antitumor activity.
-
Inhibition of Proliferation and Cell Cycle Arrest: By suppressing the PI3K/AKT/mTOR pathway, this compound effectively halts aberrant proliferative signals.[2] This leads to a modest cell cycle arrest, primarily at the G0/G1 phase, in cancer cells treated with concentrations sufficient to inhibit AKT phosphorylation.[7]
-
Induction of Apoptosis: A key consequence of PI3K pathway inhibition is the induction of programmed cell death, or apoptosis.[2] this compound has been shown to be a strong inducer of apoptosis in chronic lymphocytic leukemia (CLL) cells and demonstrates increased apoptotic effects in glioma cell lines.[1][8] This is achieved by disrupting the balance of pro-survival and pro-apoptotic proteins that are regulated by AKT.
-
Reduced Cell Migration and Chemotaxis: The PI3K pathway is also integral to cell motility. This compound has been shown to impair polarity and chemotaxis in dHL60 cells.[7][9] In CLL cells, it significantly inhibits chemotaxis and reduces cell migration into the protective stromal cell layer.[7]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinase targets, and its effects on cancer cell viability have been measured.
Table 1: this compound Inhibitory Activity (IC50) Against Kinase Targets
| Target Kinase | IC50 Value |
| PI3K p110α | 11 nM[1][7][9][10] |
| PI3K p110β | 350 nM[1][10] |
| PI3K p110γ | 18 nM[1][7][9][10] |
| PI3K p110δ | 58 nM[1][7][10] |
| DNA-PK | 13 nM[1][9] |
| PI3KC2α | 47 nM[1][9] |
| PI3KC2β | 64 nM[1] |
| hsVPS34 | 830 nM[1] |
| PI4KIIIα | 830 nM[1] |
| PI4KIIIβ | 3.1 µM[1] |
| ATM | 610 nM[1] |
| ATR | 15 µM[1] |
| mTORC1 | 1.05 µM[1] |
Table 2: Cellular Effects of this compound on Cancer Cells
| Cell Type | Concentration | Effect | Result |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | Viability (24h) | Reduced to 77.8% ± 6.4% of control[1] |
| Chronic Lymphocytic Leukemia (CLL) | 10 µM | Viability (24h) | Reduced to 51.1% ± 6.6% of control[1] |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | Chemotaxis | Inhibited to 57.8% of control[7] |
| Chronic Lymphocytic Leukemia (CLL) | 10 µM | Chemotaxis | Inhibited to 56.8% of control[7] |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | Pseudoemperipolesis | Inhibited to 74.2% of control[7] |
| Chronic Lymphocytic Leukemia (CLL) | 10 µM | Pseudoemperipolesis | Inhibited to 57.9% of control[7] |
| Glioma Cell Lines (U87 MG, etc.) | 0.5 µM | Cell Cycle | Induces a modest G0/G1 arrest[7] |
Key Experimental Protocols
In Vitro Kinase Assay (for IC50 Determination)
This protocol outlines a standard method for measuring the IC50 values of an inhibitor against a target kinase, as described in studies evaluating this compound.[7]
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific PI3K isoform.
Materials:
-
Purified recombinant kinase (e.g., p110α/p85α)
-
This compound (or other inhibitor) dissolved in DMSO
-
Kinase reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2)
-
Substrate: Sonicated phosphatidylinositol (PI) vesicles (100 µg/mL)
-
[γ-32P]ATP (10 µCi)
-
Cold ATP (to final concentration of 10 µM or 100 µM)
-
Termination solution: 1N HCl
-
Extraction solution: Chloroform:Methanol (1:1)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the purified kinase, kinase reaction buffer, and sonicated PI substrate.
-
Add varying concentrations of this compound (typically in a serial dilution). The final DMSO concentration should be kept constant across all reactions (e.g., 2%).
-
Initiate the kinase reaction by adding the ATP mix (cold ATP + [γ-32P]ATP).
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Terminate the reaction by adding 105 µL of 1N HCl.
-
Extract the lipid products by adding 160 µL of Chloroform:Methanol (1:1). Vortex the biphasic mixture and centrifuge briefly.
-
Carefully transfer the lower organic phase to a new tube.
-
Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate PIP from PIP3.
-
Dry the TLC plate and visualize the radiolabeled PIP3 product using a phosphorimager or autoradiography.
-
Quantify the radioactivity in the PIP3 spots.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., CLL, glioma cells)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or a reagent measuring ATP content like CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
Visualizations
Caption: PI3K/AKT/mTOR pathway inhibition by this compound.
Caption: General workflow for evaluating this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. adooq.com [adooq.com]
PIK-90: A Technical Guide to its PI3K Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of the inhibitor, PIK-90. The document summarizes key quantitative data, details the experimental methodologies for its determination, and provides visual representations of relevant signaling pathways and experimental workflows.
Core Data Presentation: this compound Inhibitory Activity
The inhibitory activity of this compound against various lipid and protein kinases has been determined through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Class I PI3K isoforms and other related kinases.
| Target Kinase | IC50 (nM) |
| Class I PI3Ks | |
| p110α (PI3Kα) | 11[1][2][3][4] |
| p110β (PI3Kβ) | 350[1][5] |
| p110γ (PI3Kγ) | 18[1][2][3][4] |
| p110δ (PI3Kδ) | 58[1][2][3][5] |
| Other Kinases | |
| DNA-PK | 13[4][5] |
| PI3KC2α | 47[1][5] |
| PI3KC2β | 64[1][5] |
| hsVPS34 | 830[5] |
| PI4KIIIα | 830[5] |
| PI4KIIIβ | 3100[5] |
| mTORC1 | 1050[5] |
| ATM | 610[5] |
| ATR | 15000[5] |
This compound demonstrates potent inhibition of p110α, p110γ, and p110δ isoforms, with significantly less activity against p110β.[2] It also exhibits potent inhibition of DNA-PK.
Experimental Protocols
The IC50 values for this compound are typically determined using either a standard thin-layer chromatography (TLC) assay for lipid kinase activity or a high-throughput membrane capture assay.[3][4]
Standard TLC-Based Lipid Kinase Assay
1. Kinase Reaction:
-
A reaction mixture is prepared containing the specific PI3K isoform, the inhibitor (this compound at various concentrations with a final DMSO concentration typically around 2%), and a buffer solution (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2).[3][4]
-
Freshly sonicated phosphatidylinositol (PI) is added as the substrate at a concentration of 100 µg/mL.[3][4]
-
The reaction is initiated by the addition of ATP, which includes γ-32P-ATP (10 µCi), to a final concentration of 10 µM or 100 µM.[3][4]
-
The reaction is allowed to proceed for 20 minutes at room temperature.[3][4]
2. Reaction Termination and Lipid Extraction:
-
The reaction is terminated by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol.[3][4]
-
The biphasic mixture is vortexed and briefly centrifuged to separate the phases.[3][4]
-
The lower organic phase, containing the phosphorylated lipid product, is carefully transferred to a new tube.[3][4]
3. TLC Analysis:
-
The extracted organic phase is spotted onto a TLC plate.[3][4]
-
The plate is developed for 3-4 hours in a solvent system of 65:35 n-propanol:1M acetic acid.[3][4]
-
The TLC plate is then dried and exposed to a phosphorimager screen for visualization and quantification of the radiolabeled product.[3][4]
4. Data Analysis:
-
Kinase activity is measured at 10-12 different inhibitor concentrations, typically using two-fold serial dilutions.[3][4]
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the resulting dose-response curve. For compounds with significant activity, these determinations are often repeated multiple times, and the average value is reported.[3][4]
Visualizations
PI3K Signaling Pathway
References
The Cellular Target of PIK-90: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-90 is a potent, cell-permeable small molecule inhibitor that has garnered significant interest in cancer research and cell signaling studies.[1] It belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors, a family of enzymes crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of the PI3K signaling pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the cellular targets of this compound, its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Primary Cellular Targets of this compound
This compound is a dual inhibitor, primarily targeting two key classes of enzymes: the phosphoinositide 3-kinases (PI3Ks) and the DNA-dependent protein kinase (DNA-PK).[4][5]
Phosphoinositide 3-Kinases (PI3Ks)
This compound exhibits potent inhibitory activity against multiple isoforms of Class I PI3Ks.[1][6][7] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[3] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. This compound demonstrates a distinct pattern of isoform selectivity, with the highest potency against the p110α and p110γ isoforms.[6][8]
DNA-Dependent Protein Kinase (DNA-PK)
In addition to its effects on PI3Ks, this compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK).[4][5] DNA-PK is a nuclear serine/threonine protein kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[5]
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against its primary targets and other related kinases has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the key parameter.
| Target Kinase | IC50 (nM) | Reference(s) |
| Class I PI3Ks | ||
| p110α (PIK3CA) | 11 | [1][4][6] |
| p110β (PIK3CB) | 350 | [1][4] |
| p110γ (PIK3CG) | 18 | [4][6] |
| p110δ (PIK3CD) | 58 | [4][6] |
| DNA-PK | 13 | [4] |
| Other Kinases | ||
| mTORC1 | 1050 | [4] |
| PI3KC2α | 47 | [4] |
| PI3KC2β | 64 | [4] |
| hsVPS34 | 830 | [4] |
| ATM | 610 | [4] |
| ATR | 3100 | [4] |
Signaling Pathways Modulated by this compound
By inhibiting PI3Ks and DNA-PK, this compound effectively modulates critical cellular signaling pathways involved in cell survival, proliferation, and DNA repair.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[9] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the promotion of cell survival and proliferation while inhibiting apoptosis.[9] this compound, by inhibiting PI3K, blocks the production of PIP3, thereby preventing the activation of Akt and the subsequent downstream signaling events.[1][6]
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Discovery and Chemical Synthesis of PIK-90
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
PIK-90 is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) family. Identified as a valuable tool for chemical biology, it exhibits significant inhibitory activity against Class I PI3K isoforms, particularly p110α, p110γ, and p110δ, as well as the related PIKK family member, DNA-PK. Its development was a key step in creating a pharmacological map to delineate the specific roles of PI3K isoforms in cellular signaling, most notably in the context of insulin signaling and oncology. This document provides an in-depth overview of the discovery, mechanism of action, selectivity profile, chemical synthesis, and key experimental protocols associated with this compound.
Discovery and Rationale
This compound emerged from a systematic effort to develop a diverse panel of chemical probes to dissect the complex network of the PI3K signaling pathway. The discovery, reported by Knight et al. in 2006, was not the result of a random high-throughput screen but rather a targeted synthesis program to create a "pharmacological map" of the PI3K family.[1] The goal was to generate a matrix of inhibitors with varying selectivity profiles to assign specific biological functions to individual PI3K isoforms.[1] This approach allows researchers to pharmacologically interrogate cellular pathways with a precision that genetic knockouts alone cannot always provide. The logical workflow for this discovery process is outlined below.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound functions as a reversible, ATP-competitive inhibitor, binding to the kinase domain of its target enzymes. Its primary targets are the Class I PI3K isoforms, which are critical components of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2]
Upon activation by growth factors or hormones, Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the cell membrane, leading to Akt activation. Activated Akt then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[3]
By inhibiting p110 isoforms, this compound blocks the production of PIP3, thereby preventing the activation of Akt and the subsequent downstream signaling events.[2][4] This leads to the suppression of proliferation and, in some cellular contexts, the induction of apoptosis.[2][4]
Inhibitory Profile and Selectivity
This compound is a broad-spectrum inhibitor of Class I PI3Ks with particular potency against p110α. It is significantly less potent against the p110β isoform.[5] Its activity extends to other members of the PI3K-related kinase (PIKK) family, including DNA-PK, ATM, and mTOR.[6][7] The compound's detailed inhibitory profile, with half-maximal inhibitory concentrations (IC50), is summarized in the table below. This profile makes this compound a useful tool for studying processes where multiple PI3K isoforms are implicated.
| Target Kinase | This compound IC50 (nM) | Reference(s) |
| Class I PI3K | ||
| p110α | 11 | [4][5][6] |
| p110β | 350 | [4][6] |
| p110γ | 18 | [4][5][6] |
| p110δ | 58 | [4][5][6] |
| Class II PI3K | ||
| PI3K-C2α | 47 | [8][9] |
| PI3K-C2β | 64 | [6][7] |
| Class III PI3K | ||
| hsVps34 | 830 | [6][7] |
| PIKK Family | ||
| DNA-PK | 13 | [6][8][9] |
| ATM | 610 | [6][7] |
| mTORC1 | 1050 | [6][7] |
| ATR | 15000 | [6][7] |
| Other Kinases | ||
| PI4KIIIα | 830 | [6][7] |
| PI4KIIIβ | 3100 | [6][7] |
Chemical Synthesis
The definitive, step-by-step synthesis of this compound has not been detailed in peer-reviewed literature, which is common for compounds developed as part of large chemical biology screens. However, a plausible synthetic route can be proposed based on standard organic chemistry principles and retrosynthetic analysis of its structure: N-(2,3-Dihydro-7,8-dimethoxyimidazo[1,2-c]quinazolin-5-yl)-3-pyridinecarboxamide .
The core structure consists of a dimethoxy-substituted imidazo[1,2-c]quinazoline heterocycle linked via an amide bond to a pyridine ring. The most logical disconnection is at the amide bond, suggesting a final coupling step between an amino-imidazoquinazoline intermediate and an activated nicotinic acid derivative.
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay (TLC-Based)
This protocol is adapted from methodologies used in the initial characterization of this compound to determine its IC50 values against purified PI3K enzymes.[5]
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α).
-
This compound stock solution in DMSO.
-
Kinase Reaction Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂.
-
Substrate: Phosphatidylinositol (PI), freshly sonicated to 100 µg/mL in kinase buffer.
-
ATP Mix: 10 µM cold ATP with 10 µCi of γ-³²P-ATP.
-
Stop Solution: 1 M HCl.
-
Extraction Solvent: Chloroform:Methanol (1:1).
-
TLC Plate (Silica gel).
-
TLC Developing Solvent: n-propanol:1M acetic acid (65:35).
-
Phosphorimager screen and scanner.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the kinase, this compound (at various concentrations, maintaining a final DMSO concentration of ≤2%), and kinase reaction buffer.
-
Substrate Addition: Add the sonicated phosphatidylinositol substrate to the reaction mixture.
-
Initiation: Start the reaction by adding the ATP mix. Allow the reaction to proceed for 20 minutes at room temperature.
-
Termination: Stop the reaction by adding 105 µL of 1 M HCl.
-
Lipid Extraction: Add 160 µL of Chloroform:Methanol (1:1). Vortex thoroughly and centrifuge briefly to separate the phases.
-
TLC Spotting: Carefully transfer the lower organic phase to a new tube. Spot this extract onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in a chamber containing the n-propanol:acetic acid developing solvent for 3-4 hours.
-
Analysis: Dry the TLC plate and expose it to a phosphorimager screen overnight. Quantify the radioactive spot corresponding to the product (PIP) using a phosphorimager.
-
IC50 Calculation: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for PI3K Pathway Inhibition (p-Akt Western Blot)
This protocol assesses the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of its key downstream target, Akt.[10]
Materials:
-
Cancer cell line with active PI3K signaling (e.g., U87 MG glioma cells).
-
Cell culture reagents (DMEM, FBS, etc.).
-
This compound stock solution in DMSO.
-
Growth factor for stimulation (e.g., insulin, EGF), if required.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST.
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve for 4-6 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 15-20 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading. A reduction in the p-Akt/total Akt ratio indicates effective pathway inhibition by this compound.
Conclusion
This compound remains a cornerstone chemical tool for studying the PI3K signaling network. Its well-characterized inhibitory profile against multiple Class I PI3K isoforms and DNA-PK provides researchers with a potent reagent to probe the multifaceted roles of this pathway in health and disease. While its broad-spectrum activity may limit its direct therapeutic potential in favor of more isoform-selective inhibitors, its value in preclinical research, target validation, and as a foundational structure for the development of next-generation inhibitors is undisputed. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in PI3K-related drug discovery and development.
References
- 1. A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Oncogenic PI3K and K-Ras stimulate de novo lipid synthesis through mTORC1 and SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. PIK 90 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 10. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
PIK-90: A Technical Guide to a Dual Phosphoinositide 3-Kinase (PI3K) and DNA-Dependent Protein Kinase (DNA-PK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIK-90 is a potent, cell-permeable small molecule inhibitor that demonstrates significant activity against both the phosphoinositide 3-kinase (PI3K) family and the DNA-dependent protein kinase (DNA-PK). This dual inhibitory profile makes this compound a valuable tool for investigating the roles of these critical signaling pathways in cellular processes such as proliferation, survival, and DNA damage repair. Furthermore, its ability to target key enzymes often dysregulated in oncology presents a compelling rationale for its exploration as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, methodologies for its experimental evaluation, and a summary of its observed cellular effects.
Introduction
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, metabolism, and survival.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, often driven by mutations in key components of the pathway.[3][4] DNA-PK, a serine/threonine protein kinase, is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[5][6] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
This compound has emerged as a significant research tool due to its potent and dual inhibition of both PI3K and DNA-PK.[7] This document serves as an in-depth technical resource, summarizing the quantitative data on this compound's inhibitory profile and providing detailed experimental protocols for its characterization.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below, providing a clear comparison of its potency and selectivity.
Table 1: this compound IC50 Values for PI3K Isoforms and DNA-PK
| Target | IC50 (nM) |
| p110α | 11[2][3] |
| p110β | 350[2][8] |
| p110γ | 18[2][3] |
| p110δ | 58[2][3] |
| DNA-PK | 13[2][9] |
Table 2: this compound IC50 Values for Other Kinases
| Target | IC50 (nM) |
| PI3KC2α | 47[2][9] |
| PI3KC2β | 64[2][9] |
| hsVPS34 | 830[2] |
| PI4KIIIα | 830[2] |
| PI4KIIIβ | 3100[2] |
| mTORC1 | 1050[2] |
| ATM | 15000[2] |
| ATR | 610[2] |
Signaling Pathways and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and highlights the point of inhibition by this compound.
DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
This diagram shows the role of DNA-PK in the NHEJ pathway for DNA double-strand break repair and its inhibition by this compound.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
The Role of PIK-90 in Inhibiting Akt Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental validation of PIK-90 as a potent inhibitor of Akt phosphorylation. By targeting the upstream kinase PI3K, this compound effectively abrogates a critical signaling pathway implicated in cell survival, proliferation, and tumorigenesis. This document provides quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual diagrams of the underlying molecular interactions and experimental workflows.
Introduction to the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[1][4][5]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[6] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B).[7][8] This recruitment to the membrane facilitates the phosphorylation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[9] Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.[10]
This compound: A Potent Inhibitor of PI3K
This compound is a cell-permeable small molecule that functions as a potent inhibitor of the PI3K enzyme.[11][12] By directly targeting the catalytic subunit of PI3K, this compound prevents the conversion of PIP2 to PIP3. This blockade of PIP3 production is the primary mechanism by which this compound inhibits the subsequent phosphorylation and activation of Akt. The absence of PIP3 at the plasma membrane prevents the recruitment of Akt, thereby shielding it from its activating kinases, PDK1 and mTORC2.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against various Class I PI3K isoforms and other related kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy and selectivity.
| Target Kinase | IC50 (nM) |
| PI3K p110α | 11[11][12] |
| PI3K p110β | 350[11][12] |
| PI3K p110γ | 18[11][12] |
| PI3K p110δ | 58[11][12] |
| DNA-PK | 13[12] |
| mTORC1 | 1050[12] |
Table 1: IC50 values of this compound against various PI3K isoforms and other kinases. Data compiled from multiple sources.[11][12]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the PI3K/Akt signaling cascade and highlights the specific point of intervention for this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell-Based Assay for Inhibition of Akt Phosphorylation via Western Blot
This protocol details the steps to assess the effect of this compound on Akt phosphorylation in a cellular context.
1. Cell Culture and Treatment: a. Seed cells (e.g., U87 glioblastoma cells, which have high basal Akt activation) into 6-well plates and allow them to adhere and grow to 70-80% confluency.[13] b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (total protein extract) to a new tube. f. Determine the protein concentration of each sample using a Bradford or BCA protein assay.
3. Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. l. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like β-actin or GAPDH.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-Akt signal to the total Akt signal for each sample. c. Compare the normalized p-Akt levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Protocol 2: In Vitro PI3K Kinase Assay (IC50 Determination)
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on PI3K enzyme activity.[14]
1. Reagents and Setup: a. Purified recombinant PI3K enzyme (e.g., p110α/p85α). b. Lipid substrate: Phosphatidylinositol (PI) or PIP2 vesicles. c. Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂).[14] d. This compound serially diluted in DMSO. e. ATP solution containing γ-³²P-ATP.
2. Kinase Reaction: a. In a microcentrifuge tube, prepare a reaction mixture containing the PI3K enzyme, kinase buffer, and lipid substrate.[14] b. Add varying concentrations of this compound or a DMSO vehicle control to the reaction tubes. c. Initiate the reaction by adding the ATP/γ-³²P-ATP mixture to a final concentration of 10-100 µM.[14] d. Allow the reaction to proceed for 20-30 minutes at room temperature.[14]
3. Reaction Termination and Product Separation: a. Terminate the reaction by adding 1N HCl.[14] b. Extract the lipids using a chloroform:methanol (1:1) mixture.[14] c. Spot the organic phase containing the radiolabeled lipid product (³²P-PIP3) onto a thin-layer chromatography (TLC) plate.[14] d. Develop the TLC plate using a solvent system like n-propanol:1M acetic acid (65:35) to separate PIP3 from unreacted substrate and ATP.[14]
4. Data Analysis and IC50 Calculation: a. Dry the TLC plate and expose it to a phosphor screen. b. Quantify the radioactivity of the PIP3 spots using a phosphorimager.[14] c. Calculate the percentage of kinase activity at each inhibitor concentration relative to the vehicle control. d. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the key steps of the Western blot protocol used to measure the inhibition of Akt phosphorylation.
Caption: A streamlined workflow for the Western blot analysis of Akt phosphorylation.
Conclusion
This compound is a well-characterized inhibitor of the PI3K/Akt signaling pathway. Its mechanism of action is centered on the potent inhibition of Class I PI3K isoforms, which directly prevents the phosphorylation and subsequent activation of Akt. The quantitative data underscores its high potency, particularly against the p110α isoform. The provided experimental protocols offer robust methodologies for researchers to validate the effects of this compound and similar inhibitors on Akt signaling in both cellular and biochemical contexts. Understanding the role and inhibition of this critical pathway is paramount for the development of targeted therapies in oncology and other diseases characterized by aberrant PI3K/Akt signaling.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. selleckchem.com [selleckchem.com]
A Technical Guide to Utilizing PIK-90 in Chronic Lymphocytic Leukemia (CLL) Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PIK-90, a phosphoinositide 3-kinase (PI3K) inhibitor, for application in the study of Chronic Lymphocytic Leukemia (CLL). It outlines this compound's mechanism of action, its quantifiable effects on CLL cells, and detailed experimental protocols for its use in a laboratory setting.
Introduction: The PI3K Pathway in CLL
Chronic Lymphocytic Leukemia is characterized by the accumulation of mature B cells, a process heavily dependent on survival signals from the B-cell receptor (BCR) and the tumor microenvironment. The PI3K/Akt/mTOR signaling pathway is a critical downstream effector of these signals, playing a central role in promoting cell survival, proliferation, and resistance to apoptosis.[1][2] Dysregulation and constitutive activation of this pathway are hallmarks of CLL, making it a prime therapeutic target.[3][4] The PI3K family of enzymes, particularly the class I isoforms (α, β, γ, δ), are central to this pathway. While the p110δ isoform is highly expressed in B cells and a key target in CLL, other isoforms also contribute to the complex signaling network supporting leukemia cell survival and migration.[5][6]
This compound: A Multi-Isoform PI3K Inhibitor
This compound is a potent, cell-permeable inhibitor targeting multiple class I PI3K isoforms. Its ability to inhibit p110α, p110γ, and p110δ with high affinity allows for a broad blockade of the PI3K pathway.[7][8] This contrasts with more selective inhibitors that target only the p110δ isoform. Preclinical studies have suggested that pan-PI3K inhibitors or those targeting multiple isoforms may be more effective in specific contexts, such as overcoming stromal-mediated survival signals or inhibiting cell migration.[9]
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of the PI3K catalytic subunits, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt/mTOR signaling cascade ultimately curtails pro-survival signals, leading to decreased cell viability and induction of apoptosis in CLL cells.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound in Leukemia
The following tables summarize the inhibitory concentrations and cellular effects of this compound.
Table 1: Inhibitory Activity (IC50) of this compound Against PI3K Isoforms
| Target Isoform | IC50 (nM) |
| p110α | 11[7][8][10] |
| p110γ | 18[7][8][10] |
| p110δ | 58[7][8][10] |
| p110β | 350[8][10] |
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against the four class I PI3K isoforms.
Table 2: Cellular Effects of this compound on Primary CLL Cells
| Assay | Concentration | Effect (% of Control / % Viability) | Time Point |
| Cell Viability | 1 µM | 77.8% ± 6.4% Viability[10] | 24 hours |
| 10 µM | 51.1% ± 6.6% Viability[10] | 24 hours | |
| Chemotaxis | 1 µM | 57.8% of Control[7] | - |
| 10 µM | 56.8% of Control[7] | - |
This table summarizes the observed effects of this compound on the viability and migration of primary CLL cells isolated from patients.
Key Experimental Protocols
Detailed methodologies are provided below for essential experiments to characterize the effects of this compound on CLL cells.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating this compound in CLL.
Cell Viability and Apoptosis Assay (DiOC6/PI Staining)
This protocol is adapted from methods used to specifically assess this compound's effect on CLL cell viability.[10]
-
Cell Preparation: Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Plate 1-2 x 10^6 CLL cells/mL in a 24-well plate. Treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO as a vehicle control. Incubate for specified time points (e.g., 24, 48, 72 hours).
-
Staining: At each time point, transfer 200 µL of the cell suspension to a new tube. Add 3,3'-dihexyloxacarbocyanine iodide (DiOC6) to a final concentration of 40 nM and Propidium Iodide (PI) to a final concentration of 10 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 30 minutes of staining.
-
Viable cells: High DiOC6 fluorescence, low PI fluorescence.
-
Apoptotic cells: Low DiOC6 fluorescence, low PI fluorescence.
-
Necrotic cells: Low DiOC6 fluorescence, high PI fluorescence.
-
Western Blotting for PI3K Pathway Activation
This protocol allows for the assessment of this compound's effect on key signaling proteins.
-
Cell Lysis: After treatment with this compound as described above, harvest CLL cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using densitometry software.
Conclusion
This compound serves as a valuable research tool for elucidating the role of multiple PI3K isoforms in CLL pathogenesis. Its ability to induce apoptosis and inhibit migration in primary CLL cells underscores the therapeutic potential of broad PI3K pathway inhibition. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute experiments aimed at further understanding PI3K signaling in CLL and evaluating the efficacy of multi-targeted inhibitors.
References
- 1. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical activity of a novel multi-axis inhibitor in aggressive and indolent B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K pathway: clinical inhibition in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biology behind PI3K inhibition in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
PIK-90: A Potent Inhibitor of PI3K Signaling
FOR RESEARCH USE ONLY
Abstract
PIK-90 is a potent, cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K), demonstrating significant activity against multiple isoforms of the p110 catalytic subunit. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its role in the critical PI3K/Akt signaling pathway. Detailed experimental protocols for in vitro and in vivo applications are provided to support researchers in drug development and cellular biology.
Chemical and Physical Properties
This compound, also known as PIK-85, is a well-characterized small molecule inhibitor of the PI3K family of lipid kinases.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 677338-12-4 | [1][2][3] |
| Molecular Formula | C₁₈H₁₇N₅O₃ | [1][2] |
| Molecular Weight | 351.36 g/mol | [2] |
| Synonyms | PIK-85, PI 3-K inhibitor IX | [1][2][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of PI3K isoforms. This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling cascade. The inhibition of this pathway has profound effects on cell survival, proliferation, and metabolism.
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes and is often dysregulated in cancer.[4] PI3K activation, typically initiated by growth factor receptor tyrosine kinases, leads to the recruitment and activation of Akt.[5] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell growth and survival while inhibiting apoptosis.[5] By blocking the initial step of this cascade, this compound effectively abrogates these downstream effects.
This compound exhibits isoform selectivity, with potent inhibitory activity against p110α, p110γ, and p110δ, and to a lesser extent, p110β.[3] This profile makes it a valuable tool for dissecting the specific roles of different PI3K isoforms in various cellular contexts.
Experimental Protocols
In Vitro PI3K Kinase Assay
This protocol details a method to determine the inhibitory activity of this compound on PI3K kinase activity.
References
Methodological & Application
Application Notes and Protocols: PIK-90 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of PIK-90, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and other related kinases. The information is intended for professionals in academic research and the pharmaceutical industry engaged in drug discovery and development.
Introduction
This compound is a well-characterized inhibitor of the PI3K family of lipid kinases, demonstrating significant potency against class I PI3K isoforms.[1][2] Specifically, it targets p110α, p110γ, and p110δ with high affinity.[1][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[6][8] this compound's ability to block this pathway underscores its potential as an anti-cancer agent.[9] This document outlines a standard in vitro kinase assay to quantify the inhibitory effect of this compound on its target kinases.
Principle of the Assay
The in vitro kinase assay for PI3K measures the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a lipid substrate, phosphatidylinositol (PI). The activity of the kinase is determined by quantifying the amount of phosphorylated product formed. The inhibitory potential of this compound is assessed by measuring the reduction in kinase activity in the presence of varying concentrations of the compound. A common method for detection is the use of radiolabeled ATP ([γ-³²P]ATP), followed by separation of the radiolabeled lipid product from the unreacted ATP using thin-layer chromatography (TLC).[1][10]
Quantitative Data Summary
The inhibitory activity of this compound against a panel of kinases is summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) |
| p110α (PI3Kα) | 11[1][10][11] |
| p110β (PI3Kβ) | 350[2][10] |
| p110γ (PI3Kγ) | 18[1][10][11] |
| p110δ (PI3Kδ) | 58[1][10][11] |
| DNA-PK | 13[10][11] |
| mTORC1 | 1050[10][11] |
| PI3KC2α | 47[10][12] |
| PI3KC2β | 64[10] |
| hsVPS34 | 830[10][11] |
| ATM | 610[10][11] |
| ATR | 15000[10][11] |
| PI4KIIIα | 830[10] |
| PI4KIIIβ | 3100[10] |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that this compound inhibits. Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of AKT, which in turn activates mTOR and other downstream effectors, promoting cell growth and survival.
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Inhibitor: this compound (dissolved in DMSO)
-
Substrate: Phosphatidylinositol (PI), sonicated
-
ATP: Adenosine triphosphate, [γ-³²P]ATP (10 μCi)
-
Kinase Reaction Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂
-
Stop Solution: 1 N HCl
-
Extraction Solution: Chloroform:Methanol (1:1 v/v)
-
TLC Plate: Silica gel TLC plate
-
TLC Developing Solvent: n-propanol:1M acetic acid (65:35 v/v)
-
Instrumentation: Scintillation counter or phosphorimager
Experimental Workflow
In Vitro Kinase Assay Workflow for this compound
Step-by-Step Protocol
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 2%.[1][10]
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, this compound (or DMSO for the control), kinase reaction buffer, and freshly sonicated phosphatidylinositol (100 µg/mL).[1][10]
-
Initiate Kinase Reaction: Start the reaction by adding ATP containing 10 µCi of [γ-³²P]ATP to a final concentration of 10 µM or 100 µM.[1][10]
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[1][10]
-
Terminate Reaction: Stop the reaction by adding 105 µL of 1 N HCl.[1][10]
-
Lipid Extraction: Add 160 µL of a 1:1 mixture of chloroform and methanol. Vortex the biphasic mixture and centrifuge briefly.[1][10]
-
Sample Spotting: Carefully transfer the lower organic phase to a new tube. Spot the extracted organic phase onto a silica gel TLC plate.[1][10]
-
Chromatography: Develop the TLC plate in a chamber containing a 65:35 solution of n-propanol and 1 M acetic acid for 3-4 hours.[1][10]
-
Data Acquisition: Dry the TLC plate and expose it to a phosphorimager screen.[10]
-
Data Analysis: Quantify the amount of radiolabeled product using a phosphorimager. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For robust results, repeat the IC50 determinations two to four times and report the average value.[10]
Troubleshooting
-
High Background: Ensure complete removal of the aqueous phase during the extraction step to minimize unincorporated [γ-³²P]ATP in the organic phase.
-
Low Signal: Optimize enzyme concentration and incubation time to ensure the reaction is within the linear range. Check the activity of the kinase and the integrity of the [γ-³²P]ATP.
-
Poor TLC Separation: Ensure the TLC chamber is properly saturated with the developing solvent before placing the plate inside. Use fresh developing solvent for each run.
Conclusion
This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound. The detailed protocol and supporting information are intended to facilitate reproducible and accurate assessment of PI3K inhibition, aiding in the characterization of this and other similar compounds in a drug discovery setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
Determining Cell Viability with PIK-90: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PIK-90 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K), with significant activity against p110α, p110γ, and p110δ isoforms.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade, leading to reduced cell viability and the induction of apoptosis in cancer cell lines, particularly those with dysregulated PI3K signaling.[1][2] This makes this compound a valuable tool for cancer research and drug development. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT and CCK-8 assays.
PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound.
Caption: PI3K/AKT/mTOR pathway with this compound inhibition point.
Data Presentation
The following table summarizes representative quantitative data from a cell viability experiment using this compound on a human glioma cell line (U87 MG) after 48 hours of treatment.
| Assay Type | This compound Concentration | Cell Viability (%) | Standard Deviation | IC50 Value |
| MTT | Vehicle (0.1% DMSO) | 100 | ± 5.2 | \multirow{6}{}{~0.5 µM} |
| 0.01 µM | 92.3 | ± 4.8 | ||
| 0.1 µM | 75.1 | ± 3.9 | ||
| 0.5 µM | 51.2 | ± 2.5 | ||
| 1 µM | 35.8 | ± 2.1 | ||
| 10 µM | 15.4 | ± 1.5 | ||
| CCK-8 | Vehicle (0.1% DMSO) | 100 | ± 4.9 | \multirow{6}{}{~0.48 µM} |
| 0.01 µM | 93.5 | ± 4.5 | ||
| 0.1 µM | 76.8 | ± 3.7 | ||
| 0.5 µM | 50.1 | ± 2.3 | ||
| 1 µM | 36.5 | ± 1.9 | ||
| 10 µM | 16.2 | ± 1.3 |
Experimental Workflow
The general workflow for assessing cell viability with this compound is depicted below.
Caption: General workflow for this compound cell viability assay.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., U87 MG, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (soluble in DMSO)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Cell Counting Kit-8 (CCK-8) solution
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol 1: MTT Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
1. Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
3. MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: CCK-8 Assay
The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye. This assay is generally considered more convenient and less toxic than the MTT assay.[4][5]
1. Cell Seeding: a. Follow steps 1a-1c from the MTT assay protocol.
2. This compound Treatment: a. Follow steps 2a-2d from the MTT assay protocol.
3. CCK-8 Addition and Incubation: a. After the treatment period, add 10 µL of CCK-8 solution to each well.[6][7] Be careful not to introduce bubbles. b. Incubate the plate for 1-4 hours at 37°C.[6][7] The incubation time will depend on the cell type and density.
4. Absorbance Measurement: a. Measure the absorbance at 450 nm using a microplate reader.[6][7]
5. Data Analysis: a. Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100[6] Where:
- As = Absorbance of the experimental well (cells + medium + CCK-8 + this compound)
- Ac = Absorbance of the control well (cells + medium + CCK-8 + vehicle)
- Ab = Absorbance of the blank well (medium + CCK-8) b. Determine the IC50 value by plotting a dose-response curve.
Conclusion
The MTT and CCK-8 assays are reliable methods for determining the effect of this compound on cell viability. The choice between the two assays may depend on specific experimental needs and laboratory preferences. These protocols provide a comprehensive framework for researchers to investigate the anti-proliferative effects of this compound and to elucidate its potential as a therapeutic agent.
References
Application Notes and Protocols for Apoptosis Assay with PIK-90
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-90 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[1] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[2] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[3][4] Inhibition of this pathway by molecules such as this compound can disrupt downstream survival signals, leading to cell cycle arrest and, in some contexts, apoptosis.[1][4] These application notes provide detailed protocols for assessing apoptosis induced by this compound using standard cell-based assays.
Mechanism of Action: this compound and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival by inhibiting apoptosis. Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation.[5]
Activated Akt then phosphorylates a multitude of downstream targets to suppress apoptosis.[5] Key anti-apoptotic functions of Akt include:
-
Inhibition of pro-apoptotic Bcl-2 family members: Akt phosphorylates and inactivates Bad, a pro-apoptotic protein, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Inhibition of caspase activation: Akt can phosphorylate and inactivate Caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[5]
-
Inhibition of Forkhead box O (FoxO) transcription factors: Akt phosphorylates FoxO transcription factors, leading to their exclusion from the nucleus and preventing the transcription of pro-apoptotic genes.
This compound exerts its effects by inhibiting PI3K, thereby preventing the production of PIP3 and the subsequent activation of Akt. This disruption of the PI3K/Akt signaling cascade relieves the inhibition of pro-apoptotic factors, ultimately sensitizing cancer cells to apoptosis. While this compound can induce a modest G0/G1 cell cycle arrest, its primary apoptotic efficacy is often observed in combination with other therapeutic agents.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Hyperactive Signalosome in Acute Myeloid Leukemia Drives Addiction to a Tumor-Specific Hsp90 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PIK-90 Western Blot for p-Akt Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Akt (p-Akt) at Serine 473 (Ser473) via Western blot analysis following treatment with the pan-PI3K inhibitor, PIK-90. This protocol is intended for research and drug development professionals investigating the PI3K/Akt signaling pathway.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a potent inhibitor of class I PI3K isoforms, and by blocking PI3K activity, it prevents the phosphorylation and subsequent activation of Akt. Western blotting is a fundamental technique to assess the phosphorylation status of Akt, thereby providing a direct measure of the inhibitor's efficacy.
Data Presentation: this compound Inhibitory Activity
This compound exhibits potent inhibitory activity against several class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Treatment of various cell lines with this compound has been shown to effectively block the phosphorylation of Akt. For instance, in glioma cell lines, a concentration of 0.5 μM this compound is sufficient to substantially inhibit Akt phosphorylation[1].
| Target | IC50 (nM) |
| PI3Kα | 11 |
| PI3Kγ | 18 |
| PI3Kδ | 58 |
| PI3Kβ | Less Potent |
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. This compound inhibits the catalytic activity of PI3K, thereby preventing the formation of PIP3 and subsequent activation of Akt.
Figure 1: PI3K/Akt signaling pathway with this compound inhibition.
Experimental Workflow
The diagram below outlines the major steps involved in the Western blot protocol for detecting p-Akt following cell treatment with this compound.
Figure 2: Experimental workflow for p-Akt Western blotting.
Experimental Protocol: Western Blot for p-Akt (Ser473)
This protocol provides a robust method for analyzing the phosphorylation status of Akt at Ser473 in cells treated with this compound.
I. Cell Culture and Treatment
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for the desired time period (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., growth factor stimulation) where appropriate.
II. Cell Lysis and Protein Extraction
Note: Perform all subsequent steps on ice or at 4°C to minimize protein degradation and dephosphorylation.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well of a 6-well plate.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh): 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate and sodium fluoride).
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
IV. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).
-
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge the samples at 14,000 x g for 1 minute before loading.
V. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 100 V for 1-2 hours at 4°C is recommended.
VI. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000, but this should be optimized for the specific antibody used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (depending on the primary antibody host) diluted in 5% BSA/TBST (e.g., 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
VII. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The p-Akt signal should be normalized to the total Akt signal, which is then normalized to the loading control.
Conclusion
This detailed protocol provides a reliable method for assessing the inhibitory effect of this compound on Akt phosphorylation. Consistent and reproducible results are crucial for the accurate evaluation of PI3K inhibitors in both basic research and drug development settings. Adherence to best practices for Western blotting, particularly for phosphoproteins, will ensure high-quality, interpretable data.
References
Application Notes and Protocols for In Vivo Administration of PIK-90 in Mice
These application notes provide detailed protocols for the in vivo administration of the phosphoinositide 3-kinase (PI3K) inhibitor, PIK-90, in mouse models. The information is intended for researchers, scientists, and drug development professionals working in preclinical cancer research and other fields investigating the PI3K signaling pathway.
Data Presentation
This compound Inhibitor Profile
| Target | IC50 (nM) |
| PI3Kα | 11[1][2][3] |
| PI3Kγ | 18[1][2][3] |
| PI3Kδ | 58[1][2][3] |
| PI3Kβ | 350[3] |
| DNA-PK | 13[3][4] |
| mTORC1 | 1050[3] |
In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
A study utilizing a human glioblastoma (GBM43) xenograft model in BALB/c nu/nu mice demonstrated the in vivo anti-tumor effects of this compound.[5]
| Treatment Group | Dosage | Administration | Mean Tumor Volume (Day 12) | Apoptosis (% Cleaved Caspase 3 Positive Cells) |
| Vehicle Control | - | Daily i.p. | ~1200 mm³ | Not Reported |
| This compound | 40 mg/kg | Daily i.p. | Significantly smaller than vehicle | 1.6%[5] |
| Roscovitine | 50 mg/kg | Daily i.p. | Significantly smaller than vehicle | 0.6%[5] |
| This compound + Roscovitine | 40 mg/kg + 50 mg/kg | Daily i.p. | Significantly smaller than monotherapy | 7.8%[5] |
Signaling Pathway
This compound is a potent inhibitor of class I PI3K isoforms (α, γ, δ) and the DNA-dependent protein kinase (DNA-PK).[1][3] The PI3K pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[7] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[7][9] Activated Akt then modulates a variety of substrates involved in key cellular processes.[9]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Glioblastoma Xenograft Mouse Model
This protocol details the establishment of a subcutaneous glioblastoma xenograft model and subsequent treatment with this compound.[2][5]
Materials:
-
Human glioblastoma cell line (e.g., GBM43)
-
4-6 week old female BALB/c nu/nu mice
-
Sterile PBS
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., DMSO:H₂O)
-
Insulin syringes (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture GBM43 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 3 days. Calculate tumor volume using the formula: Volume = (width² x length)/2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of treatment, dilute the stock solution with an appropriate vehicle (e.g., H₂O or PBS) to the final desired concentration (e.g., 40 mg/kg).
-
Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
-
Endpoint: Continue daily treatment and tumor monitoring for the duration of the study (e.g., 12 days).[5] At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase 3).
Insulin Tolerance Test
This protocol is used to assess the in vivo effect of this compound on insulin signaling.[1]
Materials:
-
FVB/N female mice
-
This compound
-
Vehicle solution
-
Human insulin
-
Sterile PBS
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice for a designated period (e.g., starting at 9:00 a.m.).[1]
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection.
-
Insulin Challenge: After a set time following this compound administration (e.g., at 12:00 p.m.), administer human insulin or vehicle (PBS) intravenously.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-insulin injection.
-
Data Analysis: Plot the blood glucose levels over time to assess the effect of this compound on insulin-stimulated glucose decline.
Vehicle Formulation
The choice of vehicle is critical for the solubility and bioavailability of this compound. Based on literature, several formulations can be considered:
-
Aqueous-based: A mixture of DMSO and water (H₂O) or phosphate-buffered saline (PBS) has been used.[2][5]
-
PEG-based: A formulation of 10% DMSO and 90% PEG400 has also been reported.[10]
-
Complex Formulations: For challenging solubility, a multi-component vehicle can be prepared, for example:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Finally, add saline or ddH₂O to the final volume.
-
It is crucial to ensure the final solution is clear and homogenous before administration. Sonication may be required to aid dissolution.
Experimental Workflow Visualization
Caption: Workflow for a this compound in vivo xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. This compound | PI3K inhibitor | CAS 677338-12-4 | PI3K p110α inhibitor | PI3K抑制剂 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for PIK-90 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-90 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks) and DNA-dependent protein kinase (DNA-PK). It exhibits significant activity against Class I PI3K isoforms, particularly p110α, p110γ, and p110δ, with varying potency against p110β.[1][2][3] By targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism, this compound has emerged as a valuable tool for cancer research and drug development.[1][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including recommended concentrations, experimental procedures, and data interpretation guidelines.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][5] The subsequent deactivation of the Akt signaling cascade results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells with a hyperactivated PI3K pathway.[1][6] this compound has also been shown to inhibit DNA-PK, a key enzyme in the DNA damage response.[2][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| p110α | 11[2][3] |
| p110β | 350[1][8] |
| p110γ | 18[2][3] |
| p110δ | 58[2][8] |
| DNA-PK | 13[7] |
Table 2: Recommended Concentration of this compound for Cell-Based Assays
| Cell Line Type | Cell Line Examples | Assay | Recommended Concentration | Observed Effect |
| Glioma | U87 MG, SF188, SF763, LN229, A1207, LN-Z30 | Inhibition of Akt Phosphorylation | 0.5 µM | Substantial inhibition of Akt phosphorylation.[1] |
| U87 MG, SF188, SF763, LN229, A1207, LN-Z30 | Cell Cycle Analysis | 0.5 µM | Modest G0/G1 arrest.[1] | |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Cell Viability | 1 µM - 10 µM | Reduction in cell viability (77.8% at 1 µM, 51.1% at 10 µM after 24h).[2] |
| Primary CLL cells | Chemotaxis | 1 µM - 10 µM | Inhibition of chemotaxis.[1] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Loucy | Cell Viability (MTT Assay) | IC50 ≈ 0.096 µM | Mildly affected viability in most T-ALL lines, but effective in Loucy cells.[6] |
| C6 | Inhibition of Akt Phosphorylation | 10 µM | Effective reduction of pAkt levels.[7] | |
| Breast Cancer | MCF10A, Hs578t | Cell Number Reduction | 1 µM | Varied responses, with p110α inhibitors generally being more effective.[9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of changes in Akt phosphorylation at Ser473 in response to this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment using propidium iodide (PI) staining.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing a PIK-90 DMSO Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of a PIK-90 stock solution in dimethyl sulfoxide (DMSO). This compound is a potent, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks), making it a valuable tool in cancer research and the study of cell signaling pathways.[1][2]
This compound: Key Properties and Inhibitory Profile
This compound is an imidazoquinazoline compound that functions as a reversible, ATP-competitive inhibitor of PI3K kinases.[3] It exhibits broad-spectrum activity against Class I PI3K isoforms and also inhibits other related kinases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Alternate Names | PI 3-K inhibitor IX, PIK-85 | [1][4] |
| Molecular Formula | C₁₈H₁₇N₅O₃ | [1] |
| Molecular Weight | 351.36 g/mol | [4] |
| CAS Number | 677338-12-4 | [1] |
| Appearance | Solid, crystalline powder, off-white to yellow | [1][5] |
| Purity | ≥98% | [1] |
Table 2: this compound Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) | References |
| p110α | 11 | [6] |
| p110γ | 18 | [6] |
| p110δ | 58 | [1][6] |
| p110β | 350 | [1][7] |
| DNA-PK | 13 | [5] |
| mTORC1 | 1050 | [3] |
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its inhibitory effects by blocking the catalytic activity of PI3K, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This, in turn, inhibits the downstream activation of Akt and mTOR.
PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.[9]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Stock Solution Preparation Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. PI 3-K inhibitor IX, this compound [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adipogen.com [adipogen.com]
- 8. medkoo.com [medkoo.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes: PIK-90 for In Vivo Intraperitoneal Administration
Introduction
PIK-90 is a potent, cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK).[1][2] It exhibits strong inhibitory activity against class I PI3K isoforms, particularly p110α, p110γ, and p110δ, with IC50 values in the low nanomolar range.[3] By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action inhibits the subsequent activation of the crucial Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Hyperactivation of this pathway is a common event in many human cancers, making this compound a valuable tool for preclinical cancer research.[5][7] These notes provide a summary of reported dosages and a general protocol for the intraperitoneal (IP) administration of this compound in murine models.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its biological effects by targeting the PI3K enzyme at the apex of a critical signaling cascade. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation while inhibiting apoptosis. This compound's inhibition of PI3K cuts off this signaling cascade, thereby reducing cell proliferation and inducing apoptosis in cancer cells with an overactive pathway.[3][4]
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.
Data Summary: In Vivo this compound Intraperitoneal Dosages
The following table summarizes dosages and administration details for this compound from published in vivo studies. This data serves as a starting point for study design, though optimal dosage may vary depending on the specific animal model, tumor type, and experimental endpoint.
| Animal Model | Study Focus / Cancer Type | Dosage | Administration Schedule | Vehicle | Key Outcome |
| FVB/N Mice | Insulin Signaling | 10 mg/kg | Single IP injection | Not specified | Protected animals from insulin-stimulated decline in blood glucose.[1][8] |
| BALB/c nu/nu Mice | Glioblastoma (GBM43 Xenograft) | 40 mg/kg | Daily IP injections for 12 days | DMSO:H₂O | In combination with roscovitine, significantly reduced tumor size.[2][9] |
Experimental Protocols
This section provides a generalized protocol for the preparation and intraperitoneal administration of this compound in mice.
1. Materials and Reagents
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
2. Preparation of this compound Formulation
This compound is poorly soluble in water.[4] A common approach for in vivo administration involves creating a stock solution in DMSO, which is then diluted in a vehicle solution to improve tolerability. A recommended formulation is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline mixture.[2]
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed for the entire study, accounting for the number of animals, dosage, injection volume, and treatment duration. It is advisable to prepare a slight excess.
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL in the injection solution, you might create a 20 mg/mL stock in 100% DMSO. Gentle warming or sonication may aid dissolution.
-
Prepare Final Vehicle: In a sterile tube, prepare the final injection solution by adding the components sequentially. For the recommended vehicle:
-
Add the required volume of your this compound DMSO stock (to make up 10% of the final volume).
-
Add PEG300 (40% of final volume).
-
Add Tween-80 (5% of final volume).
-
Add Saline (45% of final volume).
-
-
Mix Thoroughly: Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle heating or sonication can be used.[2]
-
Prepare Freshly: It is recommended to prepare the working solution fresh on the day of use.[2]
3. Intraperitoneal (IP) Injection Protocol
IP injection is a common method for administering substances systemically in rodent models.[10]
Procedure:
-
Animal Restraint: Properly restrain the mouse. A common method is to hold the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Locate Injection Site: The injection site is in the lower right or left abdominal quadrant. This avoids puncturing the bladder (in the center) or the cecum (on the right side in some animals).
-
Injection: Tilt the mouse so its head is pointing slightly downwards. Insert a 27-30 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
Inject: If aspiration is clear, slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Caption: General experimental workflow for an in vivo this compound efficacy study.
Safety and Considerations
-
Toxicity: Monitor animals daily for signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior. Pan-PI3K inhibitors can have on-target toxicities like hyperglycemia and rash.[11]
-
Vehicle Control: Always include a vehicle-only control group to ensure that any observed effects are due to the compound and not the solvent mixture.
-
Dose Optimization: The dosages provided are based on limited public data. It is crucial to perform dose-response studies to determine the optimal therapeutic window (maximum efficacy with minimal toxicity) for your specific model.
-
Combination Therapy: this compound has shown efficacy in combination with other agents.[2][9] Exploring synergistic combinations may be a valuable research direction.[5]
References
- 1. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
Application Notes and Protocols: Utilizing PIK-90 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dual PI3K/DNA-PK inhibitor, PIK-90, in combination with other signaling pathway inhibitors. The following protocols and data are intended to facilitate the design and execution of experiments aimed at exploring synergistic anti-cancer effects and overcoming therapeutic resistance.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks) and DNA-dependent protein kinase (DNA-PK). It displays isoform selectivity, with IC50 values of 11 nM, 350 nM, 18 nM, and 58 nM for p110α, p110β, p110γ, and p110δ, respectively[1][2]. This compound also inhibits DNA-PK with an IC50 of 13 nM[3]. By targeting the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those of glioma and chronic lymphocytic leukemia (CLL)[3][4].
The rationale for combination therapies stems from the intricate crosstalk between cellular signaling pathways. For instance, the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are known to interact at multiple levels, and inhibition of one pathway can lead to compensatory activation of the other[4]. Therefore, dual blockade of these pathways is a promising strategy to achieve synergistic anti-tumor activity and overcome resistance[4].
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its effects on cell viability, providing a reference for dose-selection in combination studies.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) |
| p110α | 11[1][3] |
| p110β | 350[1][2] |
| p110γ | 18[1][3] |
| p110δ | 58[1][2] |
| DNA-PK | 13[3] |
| PI3KC2α | 47[3] |
| PI3KC2β | 64[3] |
| mTORC1 | 1050[3] |
Table 2: Effects of this compound on Chronic Lymphocytic Leukemia (CLL) Cell Viability [3]
| Concentration | 24 hours | 48 hours | 72 hours |
| 1 µM | 77.8% ± 6.4% | - | - |
| 10 µM | 51.1% ± 6.6% | - | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the synergistic effects of this compound in combination with other inhibitors.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/WST-1)
This protocol is adapted from standard cell viability assay procedures and can be used to assess the cytotoxic effects of this compound in combination with other inhibitors[1][5][6].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Second inhibitor of interest (e.g., MEK inhibitor, EGFR inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the second inhibitor. Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT assay): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent and analyze the combination data for synergism, additivity, or antagonism using methods such as the Combination Index (CI).
Western Blot Analysis of PI3K/AKT and MEK/ERK Pathways
This protocol allows for the assessment of target engagement and downstream signaling inhibition following treatment with this compound and a combination partner[7][8][9].
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and second inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the second inhibitor, and the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combination therapy[10][11].
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and second inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle, this compound alone, second inhibitor alone, and combination).
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). Dosages should be based on prior tolerability and efficacy studies. For example, a study combining a PI3K/mTOR inhibitor with a MEK inhibitor used NVP-BEZ235 at a specific dose in combination with ARRY-142886[11].
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined maximum size or until a specified time point.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target inhibition in vivo.
-
Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between the treatment groups.
Conclusion
The combination of this compound with other targeted inhibitors, particularly those targeting the MEK/ERK pathway, represents a rational and promising strategy to enhance anti-cancer efficacy and overcome resistance. The protocols provided herein offer a foundation for researchers to explore these combinations in both in vitro and in vivo settings. Careful optimization of drug concentrations and treatment schedules will be crucial for achieving synergistic effects and translating these findings into potential clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective use of PI3K and MEK inhibitors to treat mutant Kras G12D and PIK3CA H1047R murine lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIK-90 Treatment in G0/G1 Cell Cycle Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-90 is a potent, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks), with significant activity against p110α, p110γ, and p110δ isoforms, as well as DNA-dependent protein kinase (DNA-PK)[1]. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[2][3]. By targeting this pathway, this compound can induce cell cycle arrest, providing a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound to induce G0/G1 cell cycle arrest in cancer cell lines.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt/mTOR signaling cascade results in the modulation of proteins that regulate the cell cycle, leading to an arrest in the G0/G1 phase[2]. In glioma cell lines, this compound has been shown to effectively block the phosphorylation of Akt, leading to significant antiproliferative activity[1]. Studies have indicated that this compound can induce a modest G0/G1 arrest at a concentration of 0.5 μM[1].
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) |
| p110α | 11 |
| p110γ | 18 |
| p110δ | 58 |
| p110β | 350 |
| DNA-PK | 13 |
This data is compiled from multiple sources[1].
Representative Data: this compound Induced G0/G1 Cell Cycle Arrest
The following table presents illustrative data on the effect of this compound on the cell cycle distribution of a representative cancer cell line (e.g., U87 MG glioma cells) after 24 hours of treatment. Note: This is representative data for illustrative purposes.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 55.2 ± 2.1 | 28.4 ± 1.5 | 16.4 ± 1.2 |
| This compound | 0.1 | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.0 |
| This compound | 0.5 | 68.3 ± 3.0 | 19.8 ± 1.6 | 11.9 ± 0.9 |
| This compound | 1.0 | 75.1 ± 3.5 | 14.2 ± 1.3 | 10.7 ± 0.8 |
Visualization of Key Processes
This compound Signaling Pathway
Caption: this compound inhibits PI3K, leading to G0/G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., U87 MG, SF188, LN229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
6-well tissue culture plates
-
Flow cytometer
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all treatments (including the vehicle control) is less than 0.1%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0, 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a centrifuge tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
-
Flow Cytometry Analysis: Incubate the stained cells in the dark at room temperature for 15-30 minutes. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting
-
Low cell viability: High concentrations of this compound or prolonged incubation times may induce apoptosis. Consider reducing the concentration or incubation time.
-
Inconsistent flow cytometry results: Ensure proper cell fixation and RNase treatment. Clumped cells can be removed by filtering the sample through a nylon mesh before analysis.
-
Weak Western blot signal: Optimize antibody concentrations and incubation times. Ensure complete protein transfer.
Conclusion
This compound is an effective tool for inducing G0/G1 cell cycle arrest in cancer cells through the inhibition of the PI3K/Akt/mTOR pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on cell proliferation and to further elucidate the molecular mechanisms underlying its activity. Careful optimization of experimental conditions for specific cell lines is recommended for obtaining robust and reproducible results.
References
PIK-90 in Chemotaxis and Cell Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-90 is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), demonstrating significant activity against p110α, p110γ, and p110δ isoforms.[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[4][5] Consequently, this compound has emerged as a valuable tool for investigating the roles of PI3K signaling in cell migration and chemotaxis, processes fundamental to physiological and pathological conditions such as immune responses, wound healing, and cancer metastasis.[1][2] These application notes provide a comprehensive overview of the use of this compound in chemotaxis and cell migration assays, including detailed protocols and data presentation.
Mechanism of Action in Cell Migration
This compound exerts its effects on cell migration and chemotaxis primarily by inhibiting the PI3K/Akt signaling pathway. This pathway is activated by chemoattractants and growth factors, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate the actin cytoskeleton, cell polarity, and adhesion, all of which are essential for directed cell movement.[3][6][7] By blocking PI3K, this compound prevents the generation of PIP3, thereby inhibiting the downstream signaling events that drive cell migration. Specifically, this compound has been shown to completely inhibit the fMLP-stimulated phosphorylation of Akt, leading to impaired polarity and chemotaxis in dHL60 cells.[1]
Caption: PI3K/Akt Signaling Pathway in Chemotaxis and Inhibition by this compound.
Data Presentation
The inhibitory effects of this compound on various kinases and cellular processes are summarized in the tables below for easy comparison.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) | Reference |
| p110α | 11 | [1][2] |
| p110β | 350 | |
| p110γ | 18 | [1][2] |
| p110δ | 58 | [1] |
| DNA-PK | 13 | [2] |
Table 2: Effects of this compound on Chemotaxis and Cell Migration
| Cell Line | Assay | Treatment Concentration | Observed Effect | Reference |
| dHL60 | Chemotaxis | Not specified | Impaired polarity and chemotaxis | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Chemotaxis | 1 µM | Inhibition to 57.8% of control | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Chemotaxis | 10 µM | Inhibition to 56.8% of control | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Pseudoemperipolesis | 1 µM | Inhibition to 74.2% of control | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Pseudoemperipolesis | 10 µM | Inhibition to 57.9% of control | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Migration into stromal cell layer | 1-10 µM | Significant reduction in migration | [2] |
| Chronic Lymphocytic Leukemia (CLL) cells | CXCL12-induced actin polymerization | 1-10 µM | Decreased actin polymerization | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic response of cells towards a chemoattractant gradient.
Caption: Workflow for a Transwell Migration Assay.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., fMLP for dHL60 cells, CXCL12 for CLL cells)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free or low-serum (0.5% FBS) medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment: Pre-incubate the cell suspension with the desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of cell culture medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixing solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 10-15 minutes.
-
-
Washing and Drying: Wash the inserts again with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification:
-
Image the stained cells on the underside of the membrane using a microscope.
-
Quantify the number of migrated cells by counting cells in several random fields of view or by eluting the stain and measuring the absorbance.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Caption: Workflow for a Wound Healing (Scratch) Assay.
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the center of the well.
-
Washing: Gently wash the well with PBS to remove any detached cells and debris.
-
This compound Treatment: Add fresh cell culture medium containing the desired concentrations of this compound or vehicle (DMSO) to the wells.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the wound at several marked positions using a microscope at low magnification (e.g., 10x).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Subsequent Imaging: Capture images of the same marked positions at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the wound at the different time points for each condition. The rate of wound closure can be calculated and compared between the this compound treated and control groups.
Actin Polymerization Assay
This assay measures the effect of this compound on chemoattractant-induced actin polymerization, a key process in cell motility.
Materials:
-
Cell line of interest (e.g., CLL cells)
-
Chemoattractant (e.g., CXCL12)
-
This compound (dissolved in DMSO)
-
Phalloidin conjugated to a fluorescent dye (e.g., Phalloidin-FITC)
-
Saponin
-
Paraformaldehyde
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in an appropriate buffer.
-
Pre-incubate the cells with this compound or vehicle (DMSO) at the desired concentrations for 30-60 minutes at 37°C.
-
-
Chemoattractant Stimulation: Add the chemoattractant (e.g., CXCL12) to the cell suspension and incubate for a short period (e.g., 0, 15, 30, 60 seconds) to induce actin polymerization.
-
Fixation and Permeabilization:
-
At each time point, fix the cells by adding paraformaldehyde.
-
Permeabilize the cells by adding saponin.
-
-
Staining: Add fluorescently labeled phalloidin to the fixed and permeabilized cells to stain the F-actin.
-
Flow Cytometry: Analyze the fluorescence intensity of the stained cells using a flow cytometer. The mean fluorescence intensity corresponds to the amount of F-actin.
-
Data Analysis: Plot the mean fluorescence intensity against the stimulation time for both this compound treated and control cells to assess the effect of this compound on actin polymerization kinetics.
Conclusion
This compound is a powerful research tool for dissecting the role of the PI3K/Akt signaling pathway in cell migration and chemotaxis. The protocols provided here offer a starting point for investigating the effects of this compound in various cell types and experimental contexts. Researchers should optimize the assay conditions, including cell density, inhibitor concentration, and incubation times, for their specific experimental system. Careful experimental design and data analysis will yield valuable insights into the complex processes of cell motility and the therapeutic potential of PI3K inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent PIK-90 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of PIK-90 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a potent, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks), with high activity against p110α, p110γ, and p110δ isoforms, as well as DNA-dependent protein kinase (DNA-PK)[1][2][3]. Its poor aqueous solubility is a key factor contributing to its precipitation in cell culture media[1][3][4]. It is soluble in DMSO, but reported solubility values vary, so it is crucial to consult the manufacturer's datasheet for the specific batch you are using[4][5].
Q2: What are the primary causes of this compound precipitation in cell culture?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Physicochemical Properties of this compound: As a hydrophobic molecule, this compound has inherently low solubility in aqueous solutions like cell culture media[1][3].
-
Solvent-Related Issues: The most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to precipitate[6].
-
High Final Concentration: Every compound has a maximum solubility in a given solvent system. If the final concentration of this compound in the cell culture medium exceeds this limit, it will precipitate[6][7].
-
Temperature Fluctuations: Changes in temperature can significantly impact the solubility of a compound. For example, adding a cold stock solution to a warm medium can lead to precipitation[7][8]. Repeated freeze-thaw cycles of the stock solution can also promote precipitation[1].
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state of this compound, which in turn affects its solubility[6][7].
-
Interactions with Media Components: Components within the culture medium, such as salts (e.g., calcium and phosphate) and proteins, can interact with this compound, leading to the formation of insoluble complexes[6][8].
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
This is a frequent challenge. Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform serial dilutions. A stepwise dilution process can prevent a sudden, drastic change in solvent polarity[6].
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution[6].
-
Control the Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically not exceeding 0.1%, to avoid solvent-induced precipitation and cellular toxicity[1].
-
Vortex During Addition: When adding the this compound solution to the medium, vortex the medium gently to ensure rapid and uniform distribution of the compound.
Q4: Can the type of cell culture medium influence this compound precipitation?
Yes, the composition of the cell culture medium can impact the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility[6]. If you are experiencing persistent precipitation, consider testing the solubility of this compound in a different base medium if your experimental design permits[6].
Troubleshooting Guide
If you are experiencing this compound precipitation, use the following guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to media | Solvent Shock: Rapid change in polarity from DMSO to aqueous media. | Perform serial dilutions of the this compound stock in pre-warmed (37°C) media. Add the diluted this compound dropwise to the final volume of media while gently vortexing. |
| High Final Concentration: The desired concentration of this compound exceeds its solubility in the media. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. | |
| Temperature Difference: Cold stock solution added to warm media. | Allow the this compound stock solution to equilibrate to room temperature before use. Ensure the cell culture medium is pre-warmed to 37°C. | |
| Precipitation over time in the incubator | Compound Instability: this compound may degrade or aggregate at 37°C over extended periods. | Check the stability of this compound at 37°C for the duration of your experiment. Consider refreshing the media with freshly prepared this compound at regular intervals for long-term experiments. |
| pH Shift in Medium: Cell metabolism can alter the pH of the medium, affecting this compound solubility. | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator[6][7]. | |
| Interaction with Media Components: Salts or proteins in the serum may be causing precipitation. | Test the solubility of this compound in a simpler buffer like PBS to determine if media components are the issue[6]. If serum is the cause, consider reducing the serum concentration or using a serum-free medium if appropriate for your cells. | |
| Inconsistent Results | Inaccurate Stock Concentration: The initial this compound stock solution was not fully dissolved. | When preparing the stock solution in DMSO, use gentle warming and sonication to ensure complete dissolution[1]. Visually inspect the solution for any undissolved particles before use. |
| Repeated Freeze-Thaw Cycles: This can lead to the degradation or precipitation of the compound in the stock solution. | Aliquot the this compound stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the Desired Stock Concentration: Based on the manufacturer's solubility data, decide on a suitable stock concentration (e.g., 10 mM in DMSO).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder.
-
Aid Dissolution: To ensure complete dissolution, gentle warming (e.g., in a 37°C water bath) and/or sonication may be necessary[1]. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C[1].
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first, create an intermediate dilution in a small volume of pre-warmed medium.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of medium (to make a 100 µM intermediate solution).
-
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the culture vessel to ensure rapid and even mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is below 0.1% to minimize toxicity[1].
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for this compound precipitation in cell culture.
Caption: Recommended experimental workflow for using this compound in cell culture.
References
PIK-90 stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of PIK-90 in DMSO, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
A1: The recommended storage temperature for this compound dissolved in DMSO is -20°C.[1][2][3][4][5]
Q2: How long is a this compound solution in DMSO stable at -20°C?
A2: The stability of this compound in DMSO at -20°C varies according to different suppliers. It is recommended to use the solution within 1 to 3 months, although some sources suggest it can be stable for up to a year.[1][2][4] To ensure optimal activity, it is best to prepare fresh solutions or use them within the shorter time frame.
Q3: Is it acceptable to freeze and thaw this compound stock solutions repeatedly?
A3: No, it is strongly advised to avoid multiple freeze-thaw cycles.[1][2] Aliquoting the stock solution into single-use volumes is recommended to prevent degradation and loss of potency.
Q4: What should I do if I observe precipitation in my this compound solution after thawing?
A4: If precipitation occurs, gentle warming of the solution may help to redissolve the compound.[6] Ensure the solution is clear before use. If precipitation persists, it may indicate degradation or solubility issues, and a fresh stock solution should be prepared.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in an experiment. | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles. 3. Extended storage beyond the recommended period. | 1. Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles. 3. Always store aliquots at -20°C and use within the recommended timeframe (see stability data below). |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The compound has come out of solution at low temperatures. 2. The concentration of the stock solution is too high. | 1. Gently warm the vial to help redissolve the precipitate.[6] 2. If the issue persists, consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results using the same this compound stock. | 1. Degradation of the compound over time. 2. Inaccurate pipetting from a single large stock vial. | 1. Use a fresh aliquot for each experiment to ensure consistent potency. 2. Ensure proper mixing of the stock solution before making dilutions. |
Quantitative Data Summary
The stability of this compound in DMSO at -20°C as stated by various suppliers is summarized below.
| Supplier/Source | Recommended Storage Duration at -20°C | Reference |
| Supplier A | Use within 1 month | [1] |
| MedchemExpress | 1 year | [2] |
| Calbiochem/Merck Millipore | Up to 3 months | [4] |
| Cayman Chemical | ≥ 4 years (as supplied solid) | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (M.Wt: 351.36 g/mol )[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 351.36 g/mol * (1000 mg / 1 g) = 3.51 mg
-
-
Dissolution:
-
Weigh out 3.51 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming can be applied if necessary to aid dissolution.[6]
-
-
Aliquoting and Storage:
Visualizations
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for this compound Stock Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
References
Troubleshooting inconsistent results in PIK-90 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with the PI3K inhibitor, PIK-90.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: Why am I observing significant variability in the IC50 value of this compound across replicate experiments?
-
Answer: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and media composition can alter cellular response to the inhibitor.[1] Ensure standardized cell culture conditions for all experiments.
-
Compound Solubility and Stability: this compound has low aqueous solubility and may precipitate in cell culture media, leading to a lower effective concentration.[2] Prepare fresh dilutions from a DMSO stock for each experiment and visually inspect for precipitation. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
Assay Protocol Variability: Differences in incubation times with the viability reagent (e.g., MTT, MTS) or incomplete solubilization of the formazan product can lead to inconsistent results.[4][5] Adhere strictly to a validated and consistent assay protocol.
-
ATP Concentration in Kinase Assays: For in vitro kinase assays, the IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration.[6][7] Use an ATP concentration that is close to the Km for the specific kinase to obtain more comparable IC50 values.
-
Issue 2: Weak or no downstream signaling inhibition in Western Blots.
-
Question: My Western blot results show minimal or no decrease in the phosphorylation of Akt (a downstream target of PI3K) after treating cells with this compound. What could be the cause?
-
Answer: Several factors could contribute to the lack of observed downstream inhibition:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a measurable decrease in Akt phosphorylation. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: The chosen cell line may have compensatory signaling pathways that bypass the effect of PI3K inhibition or may have mutations that render them less sensitive to this compound.[8][9]
-
Poor Antibody Quality: The primary or secondary antibodies used for Western blotting may have low affinity or specificity. Ensure antibodies are validated for the specific application and target.
-
Technical Issues with Western Blotting: Problems such as inefficient protein transfer, inappropriate blocking, or issues with antibody dilutions can all lead to weak signals.[10] Refer to comprehensive Western blot troubleshooting guides to optimize your protocol.
-
This compound Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation. Store the DMSO stock at -20°C or -80°C and prepare fresh dilutions for each experiment.
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Question: I am observing cellular effects that are not consistent with the known on-target activity of this compound, or I am seeing excessive cytotoxicity even at low concentrations. Why might this be happening?
-
Answer: Unforeseen cellular responses can be attributed to:
-
Off-Target Kinase Inhibition: While this compound is a potent PI3K inhibitor, it can inhibit other kinases at higher concentrations, leading to off-target effects.[11][12] It is crucial to use the lowest effective concentration to minimize these effects.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[13]
-
Activation of Compensatory Pathways: Inhibition of the PI3K pathway can sometimes lead to the activation of other signaling pathways that may produce unexpected phenotypes or toxicity.[9]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to PI3K inhibition or the specific chemical structure of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with high affinity for the p110α, p110γ, and p110δ isoforms.[3][14] It also inhibits DNA-dependent protein kinase (DNA-PK).[3] By blocking the catalytic activity of these kinases, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt/mTOR signaling pathway. This pathway is a major regulator of cell growth, proliferation, survival, and metabolism.[15][16][17]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly. Due to its limited aqueous solubility, it is advisable to prepare fresh working solutions for each experiment.[2]
Q3: How do I choose the appropriate concentration of this compound for my experiments?
A3: The optimal concentration of this compound will depend on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 value for your particular assay. A common starting range for cell-based assays is between 0.1 µM and 10 µM.[3] For in vitro kinase assays, the concentration will depend on the specific isoform being tested, with IC50 values in the nanomolar range.[3][14]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies.[3][14] However, appropriate formulation and vehicle selection are critical for effective delivery and to minimize toxicity. A common vehicle for intraperitoneal injection is a mixture of DMSO and saline or other solubilizing agents.[3] It is essential to perform preliminary toxicology studies to determine the maximum tolerated dose in the animal model being used.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against various kinases.
| Kinase Target | IC50 (nM) |
| p110α | 11[3][14] |
| p110β | 350[3] |
| p110γ | 18[3][14] |
| p110δ | 58[3][14] |
| DNA-PK | 13[3] |
| mTOR | 1050[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[4][18]
Protocol 2: Western Blotting for p-Akt Inhibition
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. glpbio.com [glpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Off-target effects of PIK-90 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PIK-90 at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of several class I phosphoinositide 3-kinases (PI3Ks) and DNA-dependent protein kinase (DNA-PK). Its primary targets, with IC50 values in the low nanomolar range, are p110α, p110γ, p110δ, and DNA-PK.[1][2][3][4][5]
Q2: I'm observing effects that are inconsistent with PI3K inhibition alone when using this compound at concentrations above 1 µM. What could be the cause?
A2: At concentrations exceeding its IC50 values for primary targets, this compound exhibits activity against a range of other kinases. These off-target effects can lead to complex cellular responses that are not solely attributable to the inhibition of p110α, γ, and δ. For instance, at 1 µM, this compound can significantly inhibit mTORC1 and hsVPS34, and at higher concentrations, it can also affect ATM and ATR.[1][6] It is crucial to consider these off-target activities when interpreting experimental results at high concentrations.
Q3: My cells are showing G0/G1 cell cycle arrest at a concentration of 0.5 µM this compound. Is this an expected outcome?
A3: Yes, this is a reported effect. At a concentration of 0.5 µM, which is sufficient to substantially inhibit the phosphorylation of Akt, this compound has been observed to induce a modest G0/G1 arrest in glioma cell lines.[3]
Q4: I am using this compound to study insulin signaling and see a blockage of Akt phosphorylation. Is this a direct on-target effect?
A4: Yes, by inhibiting p110α, this compound blocks the insulin-stimulated phosphorylation of Akt.[4][7] This prevents the activation of the mTORC1 pathway, a key component of insulin signaling.[4]
Troubleshooting Guides
Issue 1: Unexpected levels of apoptosis observed at 1-10 µM concentrations.
-
Possible Cause: At these concentrations, this compound is known to have off-target effects that can contribute to apoptosis. For example, in chronic lymphocytic leukemia (CLL) cells, this compound shows strong apoptosis-inducing effects at both 1 µM and 10 µM.[1] Combination therapy with other agents, such as the CDK inhibitor roscovitine, has also been shown to induce significant apoptosis in glioma cells at concentrations of 0.5 µM this compound.[8]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure the phosphorylation status of Akt, a direct downstream target of PI3K, to confirm that this compound is inhibiting its primary target at the concentration used.
-
Consider Off-Targets: Review the kinase selectivity profile of this compound (see Table 1) to identify potential off-targets that could be contributing to apoptosis in your cell type. For example, inhibition of DNA-PK can sensitize cells to DNA damage and induce apoptosis.[9][10][11]
-
Titrate Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits your target of interest while minimizing off-target-induced apoptosis.
-
Use a More Selective Inhibitor: If off-target effects are confounding your results, consider using a more isoform-selective PI3K inhibitor as a control.
-
Issue 2: Altered cell migration and chemotaxis in my experimental model.
-
Possible Cause: this compound has been shown to impair cell polarity and chemotaxis. In dHL60 cells, it completely inhibits fMLP-stimulated Akt phosphorylation, which is crucial for these processes.[3][12] In chronic lymphocytic leukemia (CLL) cells, this compound inhibits chemotaxis and reduces CXCL12-induced actin polymerization at concentrations of 1 µM and 10 µM.[2][3]
-
Troubleshooting Steps:
-
Visualize Actin Cytoskeleton: Stain for F-actin to observe changes in cell polarity and the formation of lamellipodia in response to chemoattractants.
-
Migration Assay: Quantify the effect of this compound on cell migration using a transwell or wound-healing assay.
-
Control for PI3K-Independent Effects: If possible, use a structurally different PI3K inhibitor to confirm that the observed effects on migration are primarily due to PI3K pathway inhibition.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target | IC50 (nM) |
| Primary Targets | |
| p110α | 11[1][2][3][4] |
| DNA-PK | 13[1][2] |
| p110γ | 18[1][2][3][4] |
| p110δ | 58[1][3][4] |
| Off-Targets | |
| PI3KC2α | 47[1] |
| PI3KC2β | 64[1] |
| p110β | 350[1][4] |
| ATM | 610[1] |
| hsVPS34 | 830[1] |
| mTORC1 | 1050[1] |
| PI4KIIIβ | 3100[1] |
| ATR | 15000[1] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of this compound against various kinases, based on commonly used kinase assay methodologies.[2][3]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific kinase, the inhibitor (this compound at various concentrations, typically with a final DMSO concentration of 2%), a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and the lipid substrate (e.g., freshly sonicated phosphatidylinositol at 100 µg/mL).
-
Initiation of Reaction: Start the kinase reaction by adding ATP containing γ-32P-ATP to a final concentration of 10 µM or 100 µM.
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.
-
Termination of Reaction: Stop the reaction by adding 105 µL of 1N HCl.
-
Lipid Extraction: Add 160 µL of CHCl3:MeOH (1:1) and vortex the biphasic mixture. Centrifuge briefly and transfer the organic phase to a new tube.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.
-
Quantification: Dry the TLC plates, expose them to a phosphorimager screen, and quantify the amount of phosphorylated product.
-
IC50 Determination: Measure kinase activity at 10-12 different inhibitor concentrations. Repeat the IC50 determination two to four times and calculate the average value.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: DNA damage response pathway showing this compound's inhibitory targets.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. researchgate.net [researchgate.net]
Optimizing PIK-90 concentration for maximum PI3K inhibition
Welcome to the technical support center for PIK-90, a potent phosphoinositide 3-kinase (PI3K) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable imidazoquinazoline compound that acts as a potent, reversible, and ATP-competitive inhibitor of PI3K.[1][2] It primarily targets Class I PI3K isoforms, preventing the conversion of PIP2 to PIP3.[3] This action blocks the downstream activation of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] this compound has demonstrated significant antiproliferative effects, leading to cell cycle arrest and apoptosis in cancer cells with overactive PI3K signaling.[3][5]
Q2: What is the optimal concentration of this compound for inhibiting PI3K?
The optimal concentration is highly dependent on the specific PI3K isoform targeted and the cell line being used. This compound exhibits different potencies against various isoforms.[5] For instance, it is a potent inhibitor of p110α, p110γ, and p110δ with low nanomolar IC50 values, but it is significantly less potent against p110β.[4][5]
-
For targeted p110α inhibition: Start with concentrations in the low nanomolar range (10-50 nM).
-
For broad Class I inhibition (excluding p110β): A concentration range of 50-100 nM is often effective.
-
For pan-PI3K inhibition (including p110β): Higher concentrations, typically in the 0.5 µM to 2.5 µM range, are required.[1][5]
It is always recommended to perform a dose-response experiment for your specific cell line to determine the lowest effective concentration that achieves maximum inhibition of the target, thereby minimizing potential off-target effects.
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO but not in water.[3] Gentle warming may be necessary to fully dissolve the compound.[2]
-
Stock Solution Preparation: Prepare a concentrated stock solution, for example, at 10 mM in fresh, high-quality DMSO.
-
Storage: Store the stock solution at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 2 years).[1][6] It is crucial to aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
-
Working Dilutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[7]
Q4: How can I confirm that this compound is effectively inhibiting PI3K in my experiment?
The most common method to verify PI3K inhibition is to measure the phosphorylation status of its principal downstream target, Akt, via Western blotting.[5] Upon successful PI3K inhibition by this compound, you should observe a significant, dose-dependent decrease in phosphorylated Akt (p-Akt) levels, particularly at Ser473 and Thr308, without a significant change in total Akt protein levels.[3] In some systems, the phosphorylation of S6 ribosomal protein (rpS6), a downstream target of the mTORC1 complex, can also be assessed.[1]
Q5: What are the potential off-target effects of this compound?
While this compound is a potent PI3K inhibitor, it can also inhibit other related kinases, especially at higher concentrations. These include DNA-dependent protein kinase (DNA-PK) with an IC50 of 13 nM and the mTORC1 complex with an IC50 of approximately 1.05 µM.[1][6] This is an important consideration when interpreting experimental results, as some observed phenotypes may be due to the inhibition of these other kinases rather than PI3K alone. Using the lowest effective concentration can help minimize these off-target effects.
Troubleshooting Guide
Problem 1: No observable inhibition of Akt phosphorylation.
-
Is the this compound compound active?
-
Is the this compound concentration sufficient?
-
Action: The required concentration can vary significantly between cell lines.[5] Perform a dose-response curve, testing a broad range of concentrations (e.g., 10 nM to 10 µM), to determine the EC50 for your specific model.
-
-
Is the PI3K pathway active in your cells?
-
Action: Ensure your cells have basal PI3K activity or have been stimulated (e.g., with growth factors like insulin or EGF) to activate the pathway before adding the inhibitor. Run a positive control (stimulated cells without inhibitor) to confirm pathway activation.
-
-
Was the treatment time appropriate?
-
Action: Inhibition of Akt phosphorylation is typically rapid. A treatment time of 1-4 hours is usually sufficient. Perform a time-course experiment to optimize the treatment duration.
-
Problem 2: Excessive cell toxicity or unexpected cell death.
-
Is the this compound concentration too high?
-
Action: While this compound can induce apoptosis in cancer cells, excessively high concentrations can lead to non-specific toxicity.[3][6] Refer to your dose-response curve and use the lowest concentration that provides maximal PI3K inhibition. In chronic lymphocytic leukemia (CLL) cells, 1 µM of this compound reduced viability to about 78% after 24 hours, while 10 µM reduced it to 51%.[6]
-
-
Is the solvent (DMSO) concentration toxic?
-
Action: Ensure the final DMSO concentration in your cell culture medium is non-toxic, ideally ≤0.1%.[7] Run a vehicle control (medium with the same DMSO concentration but without this compound) to assess solvent toxicity.
-
-
Are the cells overly dependent on PI3K signaling for survival?
Quantitative Data Summary
Table 1: this compound IC50 Values for Kinase Isoforms
| Kinase Target | IC50 (nM) | Reference(s) |
|---|---|---|
| p110α | 11 | [4][5][6] |
| p110β | 350 | [1][4][5] |
| p110γ | 18 | [4][5][6] |
| p110δ | 58 | [4][5] |
| DNA-PK | 13 | [6] |
| PI3KC2α | 47 | [1][6] |
| PI3KC2β | 64 | [1][6] |
Table 2: Effective this compound Concentrations in Cell-Based Assays
| Cell Line / Model | Effective Concentration | Observed Effect | Reference(s) |
|---|---|---|---|
| Glioma Cell Lines | 0.5 µM | Substantial inhibition of Akt phosphorylation; G0/G1 arrest | [5] |
| Chronic Lymphocytic Leukemia (CLL) | 1 - 10 µM | Reduced viability, inhibition of chemotaxis, apoptosis induction | [5][6] |
| dHL60 Cells | Not specified (low µM) | Complete inhibition of fMLP-stimulated Akt phosphorylation | [5] |
| 3T3-L1 Adipocytes & L6 Myotubes | 2.5 µM | >90% inhibition of insulin-stimulated Akt & rpS6 phosphorylation |[1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess PI3K inhibition by measuring the levels of phosphorylated Akt (p-Akt Ser473) relative to total Akt.
-
Cell Seeding: Plate cells at a density that will result in 60-70% confluency on the day of the experiment.[9]
-
Serum Starvation (Optional): To reduce basal PI3K activity, you may serum-starve cells (e.g., in 0.5% FBS medium) for 4-16 hours prior to the experiment.
-
This compound Treatment: Pretreat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-4 hours. Include a DMSO-only vehicle control.
-
Stimulation (Optional): If the basal pathway activity is low, stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin for 15 minutes) to the media.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (typically 20-50 µg for p-Akt detection) onto an SDS-PAGE gel.[9]
-
Separate proteins by electrophoresis at 125V for approximately 1.5 hours.[9]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total Akt to confirm equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition. A dose-dependent decrease in this ratio indicates successful PI3K inhibition.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for common issues with this compound experiments.
References
- 1. PI 3-K inhibitor IX, this compound [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 8. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PIK-90 Vehicle Control for In Vivo Experiments
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PIK-90 as a vehicle control in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control in in vivo experiments?
A1: this compound is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly the p110α, p110γ, and p110δ isoforms.[1] In cancer research and other studies involving the PI3K/Akt signaling pathway, a vehicle control is crucial to distinguish the effects of the experimental drug from the effects of the solvent used to deliver it. The vehicle control group receives the same formulation as the treatment group, but without the active compound. This helps to ensure that any observed effects are due to the drug itself and not the vehicle.
Q2: What is the mechanism of action of this compound?
A2: this compound competitively inhibits the ATP-binding site of PI3K enzymes. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking this pathway, this compound can inhibit cell growth, proliferation, survival, and migration.[1]
Q3: What are the known IC50 values for this compound against different PI3K isoforms?
A3: this compound exhibits varying inhibitory activity against different Class I PI3K isoforms. The approximate IC50 values are summarized in the table below.
Quantitative Data Summary
| PI3K Isoform | IC50 (nM) |
| p110α | 11 |
| p110β | 350 |
| p110γ | 18 |
| p110δ | 58 |
Data sourced from multiple suppliers and publications and may vary slightly between studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a common vehicle formulation for administering this compound to mice via intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or brief sonication may be used if necessary.[2]
-
-
Prepare Vehicle Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile tube, add the required volume of the this compound stock solution (to achieve the final desired concentration).
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween 80 and mix again.
-
Finally, add the saline to reach the final volume and mix until a clear, homogeneous solution is formed.
-
-
Final Concentration and Dosing:
-
The final concentration of this compound in the vehicle will depend on the desired dosage (e.g., mg/kg) and the injection volume. A typical dosage for this compound in mice is around 10 mg/kg.[1]
-
The injection volume for intraperitoneal administration in mice should generally not exceed 10 mL/kg of body weight.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for performing an intraperitoneal injection in mice.
Materials:
-
Prepared this compound formulation or vehicle control
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal restrainer (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraining device.
-
-
Injection Site:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and inject at a different site with a fresh needle.
-
Slowly and steadily inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Visualizations
References
Technical Support Center: Managing PIK-90 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxicity of PIK-90 in primary cell cultures. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). It primarily targets the class I PI3K isoforms p110α, p110γ, and p110δ. By inhibiting these kinases, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, disrupts the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2][3][4]
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
Primary cells are generally more sensitive to chemical inhibitors compared to immortalized cell lines. Several factors can contribute to this compound induced cytotoxicity:
-
On-target toxicity: The PI3K/AKT/mTOR pathway is essential for the survival of many cell types. Inhibition of this pathway by this compound can lead to apoptosis (programmed cell death) and cell cycle arrest, even in non-cancerous primary cells.
-
Off-target effects: While this compound is relatively selective, it can inhibit other kinases at higher concentrations, potentially leading to unforeseen cytotoxic effects.
-
Cell type-specific sensitivity: Different primary cell types exhibit varying degrees of dependence on the PI3K pathway for survival. For example, immune cells and endothelial cells may be particularly sensitive to PI3K inhibition.
-
Suboptimal experimental conditions: Factors such as high concentrations of this compound, prolonged exposure times, inappropriate cell density, or the health of the primary cells can exacerbate cytotoxicity.
Q3: What are the typical signs of this compound induced cytotoxicity in primary cells?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, and membrane blebbing.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation or DNA fragmentation.
-
Increased release of lactate dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
Minimizing cytotoxicity is crucial for obtaining meaningful experimental results. Key strategies include:
-
Dose-response experiments: Perform a thorough dose-response analysis to determine the optimal concentration of this compound that effectively inhibits the target pathway with minimal impact on cell viability.
-
Time-course experiments: Assess the effects of different incubation times to find a window where the desired biological effect is achieved before significant cytotoxicity occurs.
-
Optimizing cell culture conditions: Ensure that your primary cells are healthy and growing in optimal conditions (media, serum, density) before and during treatment.
-
Using the lowest effective concentration: Once the optimal concentration is determined, use the lowest possible concentration that achieves the desired level of target inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death even at low this compound concentrations | - Primary cells are highly sensitive to PI3K inhibition.- Solvent (e.g., DMSO) toxicity.- Sub-optimal health of primary cells prior to treatment. | - Perform a careful dose-response curve starting from very low (nanomolar) concentrations.- Ensure the final solvent concentration is minimal and consistent across all conditions (typically ≤ 0.1%).- Confirm the health and viability of your primary cells before starting the experiment. |
| Inconsistent results between experiments | - Variability in primary cell preparations (donor-to-donor differences).- Inconsistent cell seeding density.- Degradation of this compound stock solution. | - Use cells from the same donor or pool cells from multiple donors if possible.- Standardize cell seeding density for all experiments.- Aliquot this compound stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Loss of this compound effect over time in long-term experiments | - Metabolism of this compound by the primary cells. | - Consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours). |
| Observed effect is not due to PI3K inhibition | - Off-target effects of this compound. | - Use a structurally different PI3K inhibitor to confirm that the observed phenotype is due to on-target inhibition.- If possible, perform rescue experiments by overexpressing a downstream effector of the PI3K pathway. |
Quantitative Data
The following table summarizes available data on the inhibitory concentrations of this compound. It is important to note that the cytotoxic concentration (CC50) will be cell-type specific and needs to be determined empirically for each primary cell type.
| Parameter | Target/Cell Type | Value | Reference |
| IC50 | p110α | 11 nM | [5][6] |
| p110β | 350 nM | [5] | |
| p110γ | 18 nM | [5][6] | |
| p110δ | 58 nM | [5][6] | |
| DNA-PK | 13 nM | [5] | |
| Effect on Viability | Chronic Lymphocytic Leukemia (CLL) cells | Viability reduced to 77.8% at 1 µM after 24h | [5] |
| Chronic Lymphocytic Leukemia (CLL) cells | Viability reduced to 51.1% at 10 µM after 24h | [5] | |
| Qualitative Effect | Human Umbilical Vein Endothelial Cells (HUVECs) | Moderate effect on viability and anti-proliferative | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Highly anti-proliferative | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using the MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the log of the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: Assessing Cell Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the LDH assay kit manual, which normalizes the results to the spontaneous and maximum LDH release controls.
Visualizations
Caption: this compound inhibits PI3K, blocking downstream signaling for cell growth and survival.
Caption: A workflow for troubleshooting high cytotoxicity with this compound in primary cells.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Navigating PIK-90 Efficacy: A Technical Support Guide on the Impact of Serum Concentration
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of PIK-90, a potent pan-PI3K inhibitor. A critical, and often overlooked, factor influencing the experimental outcome of this compound is the concentration of serum in the cell culture media. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more reliable and reproducible results.
The efficacy of this compound can be significantly modulated by components within fetal bovine serum (FBS) or other sera. This is primarily due to two factors: the presence of growth factors that actively stimulate the PI3K/Akt signaling pathway and the binding of this compound to serum proteins, most notably albumin. The activation of the PI3K pathway by serum growth factors can create a competitive environment, potentially masking the inhibitory effects of this compound. Furthermore, the sequestration of this compound by serum proteins reduces its bioavailable concentration, necessitating higher doses to achieve the desired biological effect.
Troubleshooting Guide
This section addresses specific problems researchers may encounter when assessing the efficacy of this compound in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Reduced this compound potency (higher IC50) in the presence of serum. | 1. Serum Growth Factor Interference: Growth factors in serum activate the PI3K pathway, creating a competitive environment for this compound. 2. Protein Binding: this compound may bind to serum proteins like albumin, reducing its effective concentration. | 1. Serum Starvation: Culture cells in low-serum or serum-free media for a period (e.g., 4-24 hours) before and during this compound treatment to reduce basal PI3K pathway activation.[1] 2. Vary Serum Concentration: Perform dose-response experiments at different serum concentrations (e.g., 0.5%, 2%, 10% FBS) to quantify the impact of serum on the IC50 value. 3. Use Serum-Free Media: If compatible with your cell line, conduct the experiment in a defined, serum-free medium. |
| Inconsistent inhibition of Akt phosphorylation. | Variable Basal Akt Activation: Fluctuations in the potency of different serum batches can lead to inconsistent basal activation of the PI3K/Akt pathway. | Establish a Baseline: Always include an untreated control group with the same serum concentration to determine the basal level of Akt phosphorylation. Serum-starve cells prior to stimulation with a growth factor (like IGF-1) to create a more defined window for observing inhibition.[1] |
| Discrepancy between enzymatic IC50 and cellular IC50. | Cellular Environment Complexity: The in vitro enzymatic IC50 of this compound is determined in a simplified, cell-free system. In a cellular context, factors like cell membrane permeability, efflux pumps, and the presence of serum proteins can significantly alter the drug's effective concentration. | This is an expected observation. The cellular IC50 provides a more biologically relevant measure of the compound's efficacy under specific experimental conditions. It is crucial to report the serum concentration used when reporting cellular IC50 values. |
| This compound appears ineffective in a specific cell line. | Intrinsic Resistance: The cell line may have mutations downstream of PI3K or in parallel signaling pathways (e.g., RAS/MAPK) that bypass the need for PI3K signaling for survival and proliferation. | Cell Line Characterization: Verify the PI3K pathway dependency of your cell line. Analyze the mutational status of key genes in the PI3K and other relevant pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[2] It primarily targets the class I PI3K isoforms α, γ, and δ with high affinity, and is less potent towards the β isoform.[2] By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), leading to the suppression of cell growth, proliferation, and survival signals.[3]
Q2: How does serum concentration affect the measured IC50 of this compound?
A2: Serum contains a complex mixture of growth factors, cytokines, and proteins. Growth factors activate the PI3K pathway, which can antagonize the inhibitory action of this compound, leading to an apparent increase in the IC50 value. Additionally, this compound can bind to serum proteins, particularly albumin, which reduces the concentration of free, active drug available to enter the cells and inhibit PI3K.[4] Therefore, higher concentrations of serum will generally result in a higher measured IC50 for this compound.
Q3: Should I serum-starve my cells before this compound treatment?
A3: Serum starvation is a highly recommended practice to reduce the basal activity of the PI3K/Akt pathway.[1] This creates a lower baseline of pathway activation, making the inhibitory effects of this compound more pronounced and easier to detect, especially when analyzing downstream signaling events like Akt phosphorylation. The optimal duration of serum starvation can vary between cell lines (typically ranging from 4 to 24 hours) and should be empirically determined to avoid inducing cellular stress or apoptosis.
Q4: What are the typical IC50 values for this compound?
A4: The IC50 values for this compound are context-dependent. In cell-free enzymatic assays, the IC50 values are in the nanomolar range. However, in cellular assays, the IC50 can vary significantly depending on the cell line, serum concentration, and assay duration.
This compound IC50 Values (Enzymatic Assay)
| PI3K Isoform | IC50 (nM) |
| p110α | 11 |
| p110β | 350 |
| p110γ | 18 |
| p110δ | 58 |
Data sourced from multiple suppliers and publications.[2]
Q5: How can I measure the effect of this compound on the PI3K pathway?
A5: The most common method is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) via Western blotting. A reduction in the p-Akt/total Akt ratio upon this compound treatment indicates successful inhibition of the PI3K pathway.
Experimental Protocols
Cell Viability Assay (MTT) to Determine IC50 of this compound at Different Serum Concentrations
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability under varying serum conditions.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for this compound stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their complete growth medium.
-
Serum Starvation (Optional but Recommended): The following day, gently aspirate the medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 4-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in media containing the desired final concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%). Also, prepare a vehicle control (DMSO) for each serum concentration.
-
Remove the starvation medium and add 100 µL of the this compound dilutions or vehicle controls to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control for each serum condition. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value for each serum concentration.
Western Blot for p-Akt (Ser473) Inhibition by this compound
Objective: To qualitatively or quantitatively assess the inhibition of PI3K signaling by this compound by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Complete growth medium and FBS
-
This compound and DMSO
-
Growth factor for stimulation (e.g., IGF-1 or insulin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.
-
This compound Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce robust Akt phosphorylation.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to serve as a loading control.
-
Analysis: Quantify the band intensities and express the results as a ratio of p-Akt to total Akt.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow, and a troubleshooting decision-making process.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing this compound efficacy.
Caption: A troubleshooting decision tree for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
PIK-90 Technical Support Center: Troubleshooting & Quality Control
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the PI3K inhibitor, PIK-90. The following troubleshooting guides and FAQs address common issues related to lot-to-lot variability and quality control, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?
A1: Lot-to-lot variability is a known challenge with small molecule inhibitors and can stem from several factors, including differences in purity, the presence of isomers or byproducts from synthesis, and variations in crystalline structure or salt form. Each of these can affect the compound's solubility, stability, and ultimately, its biological activity. Therefore, it is crucial to perform in-house quality control on each new lot.
Q2: What are the recommended storage and handling procedures for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. Once dissolved, typically in DMSO to create a stock solution, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature and ensure it is fully dissolved.
Q3: My this compound stock solution appears to have precipitated. Can I still use it?
A3: Precipitation can occur if the storage temperature fluctuates or if the concentration exceeds its solubility limit in the solvent. Gentle warming and vortexing may help to redissolve the compound. However, if precipitation persists, it is recommended to discard the stock solution, as the exact concentration will be unknown, leading to inaccurate experimental results.
Q4: How can I be sure that the this compound I purchased is active?
A4: The most direct way to confirm the activity of a new lot of this compound is to perform a functional assay. A common and effective method is to assess its ability to inhibit the PI3K/Akt signaling pathway. This can be achieved by treating a sensitive cell line with the new lot of this compound and measuring the phosphorylation of Akt (a downstream target of PI3K) via Western blot. A significant reduction in phospho-Akt levels upon treatment would indicate an active compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition of Akt phosphorylation in Western blot. | 1. Inactive this compound lot: The compound may have degraded or is from a batch with low purity/potency. 2. Incorrect concentration: Errors in calculating dilutions or incomplete dissolution of the compound. 3. Cellular resistance: The cell line used may have developed resistance or has a low dependence on the PI3K pathway. | 1. Qualify the new lot: Perform a dose-response experiment to determine the IC50 for Akt phosphorylation inhibition and compare it to previous lots (see QC Experimental Protocols). 2. Verify calculations and solubility: Double-check all dilution calculations. Ensure the compound is fully dissolved in the stock solution before further dilution. 3. Use a sensitive cell line: Confirm that your cell line is responsive to PI3K inhibition. |
| Inconsistent IC50 values in cell viability assays between experiments. | 1. Lot-to-lot variability: Different batches of this compound may have varying potency. 2. Inconsistent experimental conditions: Variations in cell seeding density, incubation time, or reagent concentrations. 3. DMSO concentration: High concentrations of DMSO can be toxic to cells and affect results. | 1. Standardize with a reference lot: If possible, maintain a small amount of a "gold standard" lot to include as a control in your assays. 2. Strictly control experimental parameters: Follow a detailed and consistent protocol for all viability assays. 3. Maintain a consistent final DMSO concentration: Ensure the final concentration of DMSO is the same across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Unexpected off-target effects or cellular toxicity. | 1. Impurities in the this compound lot: The presence of unknown compounds can lead to unintended biological effects. 2. High inhibitor concentration: Using concentrations significantly above the IC50 can lead to off-target kinase inhibition. | 1. Consult the Certificate of Analysis: Review the purity data for the specific lot. If not provided, request it from the supplier. 2. Perform a dose-response curve: Determine the lowest effective concentration that inhibits the target pathway to minimize off-target effects. |
Quality Control Data Presentation
To ensure consistency across experiments, it is best practice to generate and maintain a record of the quality control data for each new lot of this compound. Below is a template for how this data can be structured.
Table 1: Hypothetical Quality Control Data for Different Lots of this compound
| Lot Number | Supplier | Purity (from CoA) | In-house IC50 (p-Akt Inhibition) | In-house IC50 (Cell Viability) | Date Tested | Notes |
| L2024A | Supplier X | >99% | 15 nM | 1.2 µM | 2024-01-15 | Reference Lot |
| L2025B | Supplier X | >99% | 18 nM | 1.5 µM | 2025-03-20 | Within acceptable range |
| L2025C | Supplier Y | >98% | 35 nM | 2.8 µM | 2025-07-10 | Higher IC50, adjust concentration |
Mandatory Visualizations
Validation & Comparative
PIK-90 vs. Wortmannin: A Comparative Guide to PI3K Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of phosphatidylinositol 3-kinase (PI3K) inhibitors, the choice between different compounds is critical for experimental success. This guide provides a detailed, data-driven comparison of two widely used PI3K inhibitors: PIK-90 and wortmannin. We delve into their mechanisms of action, isoform selectivity, and off-target effects, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
The PI3K signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many diseases, most notably cancer, making it a prime target for therapeutic intervention. Both this compound, a synthetic inhibitor, and wortmannin, a fungal metabolite, are potent tools for dissecting this pathway. However, their distinct characteristics make them suitable for different experimental contexts.
Mechanism of Action: Reversible vs. Irreversible Inhibition
A fundamental difference between this compound and wortmannin lies in their mode of inhibition. Wortmannin is a covalent, irreversible inhibitor of PI3Ks. It achieves this by reacting with a conserved lysine residue within the ATP-binding site of the p110 catalytic subunit[1][2]. This covalent modification leads to a stable and long-lasting inhibition of the enzyme. The irreversible nature of wortmannin makes it a powerful tool for achieving complete and sustained pathway blockade. However, its high reactivity contributes to a short half-life in solution and potential for off-target modifications.
In contrast, this compound is a reversible inhibitor. While the exact binding mode is not as extensively characterized as wortmannin's, it is understood to compete with ATP for binding to the kinase domain. This reversible interaction allows for more dynamic studies where the inhibitor can be washed out to observe the restoration of signaling.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is a key determinant of its utility. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize the IC50 values for this compound and wortmannin against the Class I PI3K isoforms.
Table 1: this compound IC50 Values for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 11[3][4][5] |
| p110β | 350[3] |
| p110γ | 18[3][4][5] |
| p110δ | 58[3][4] |
Table 2: Wortmannin IC50 Values for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| Pan-PI3K (general) | ~3-5[6][7] |
Note: Wortmannin is a pan-PI3K inhibitor with similar high potency across all Class I isoforms, as well as Class II and III PI3Ks.
Selectivity and Off-Target Effects
While both inhibitors are potent against PI3Ks, their selectivity profiles differ significantly. This compound demonstrates a degree of isoform selectivity, with higher potency against p110α and p110γ compared to p110β[3][4][5]. This can be advantageous in studies aiming to dissect the roles of specific PI3K isoforms.
Wortmannin, on the other hand, is a broad-spectrum PI3K inhibitor, affecting all classes of PI3Ks with high potency[8]. This pan-inhibitory activity can be useful for general pathway inhibition but may mask the specific contributions of individual isoforms. Furthermore, at higher concentrations, wortmannin is known to inhibit other PI3K-related kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and ataxia telangiectasia mutated (ATM)[6][8]. It has also been reported to inhibit polo-like kinases (PLKs)[8]. These off-target effects are a critical consideration in experimental design and data interpretation. This compound has also been shown to inhibit DNA-PK with an IC50 of 13 nM.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of PI3K inhibition and the experimental approaches used to study it, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound and wortmannin.
Caption: A typical experimental workflow for evaluating PI3K inhibitors.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to compare PI3K inhibitors.
In Vitro PI3K Kinase Assay (TLC-based)
This assay directly measures the enzymatic activity of PI3K by monitoring the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
Materials:
-
Purified PI3K enzyme
-
This compound and wortmannin stock solutions
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
PIP2 substrate
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Developing solvent (e.g., n-propanol:1M acetic acid, 65:35)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme, kinase reaction buffer, and the desired concentration of the inhibitor (this compound or wortmannin) or vehicle control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding PIP2 and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform:methanol (1:1) solution.
-
Spot the lipid extract onto a TLC plate and allow it to dry.
-
Develop the TLC plate in the developing solvent until the solvent front nears the top.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled PIP3 product using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
This cellular assay assesses the downstream effects of PI3K inhibition by measuring the phosphorylation of a key substrate, Akt.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and wortmannin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or wortmannin for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the inhibitors on Akt phosphorylation.
Conclusion
The choice between this compound and wortmannin depends heavily on the specific research question. Wortmannin's irreversible and pan-PI3K inhibitory nature makes it a tool for achieving a strong and broad blockade of the pathway. However, its reactivity and off-target effects necessitate careful experimental design and data interpretation. This compound, with its reversible action and isoform selectivity, offers a more nuanced approach for studying the dynamic regulation and isoform-specific functions of PI3K. By understanding the distinct properties of these inhibitors and employing rigorous experimental protocols, researchers can effectively probe the complexities of the PI3K signaling pathway and its role in health and disease.
References
- 1. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of PIK-90 and LY294002: Selectivity and Potency in PI3K Inhibition
In the landscape of cell signaling research, particularly in the study of the Phosphoinositide 3-kinase (PI3K) pathway, inhibitors are indispensable tools. Among the earliest and most widely used inhibitors are PIK-90 and LY294002. While both target the PI3K family, their profiles regarding potency and isoform selectivity differ significantly. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound and LY294002
LY294002 is one of the first synthetic, cell-permeable inhibitors of PI3K.[1] It acts as a reversible, ATP-competitive inhibitor.[2] However, its utility is tempered by its broad inhibitory profile.[3] It is now well-established that LY294002 is not selective for PI3K and affects numerous other kinases and proteins, making it a non-selective research tool.[2][3]
This compound , a more recent development, is also a potent, cell-permeable PI3K inhibitor.[4] In contrast to LY294002, it was designed for greater isoform selectivity, showing a clear preference for certain Class I PI3K isoforms and notably low activity against the related kinase, mTOR.[4][5]
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and LY294002 has been characterized against the four Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and other related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data below, summarized from multiple studies, highlights the distinct profiles of these two compounds.
| Target Kinase | This compound IC50 (nM) | LY294002 IC50 (nM) | Notes |
| Class I PI3K Isoforms | |||
| p110α (PIK3CA) | 11[4] | 500[1][6] | This compound is ~45-fold more potent against p110α. |
| p110β (PIK3CB) | 350[4] | 970[1][6] | Both compounds are less potent against p110β. |
| p110γ (PIK3CG) | 18[4] | Not Widely Reported | This compound shows high potency against p110γ. |
| p110δ (PIK3CD) | 58[4] | 570[1][6] | This compound is ~10-fold more potent against p110δ. |
| Off-Target Kinases | |||
| mTOR | Low Activity[4][5] | Inhibits[3][7] | A key differentiator; LY294002 is a known mTOR inhibitor. |
| DNA-PK | Not Widely Reported | 1400[6] | LY294002 shows activity against this PI3K-related kinase. |
| Casein Kinase 2 (CK2) | Not Widely Reported | 98[1][6] | LY294002 is a potent inhibitor of the unrelated kinase CK2. |
| Pim-1 | Not Widely Reported | Inhibits[3][7] | Another significant off-target kinase for LY294002. |
Key Insights from the Data:
-
Potency: this compound is significantly more potent than LY294002 against its primary targets, p110α and p110γ, with IC50 values in the low nanomolar range.
-
Selectivity: this compound demonstrates clear isoform selectivity, with a preference for p110α, p110γ, and p110δ over p110β.[4] In contrast, LY294002 is a broad-spectrum inhibitor of Class IA PI3Ks with micromolar potency.[6]
-
Off-Target Effects: LY294002's utility is significantly compromised by its inhibition of other kinases, including mTOR, DNA-PK, and even unrelated kinases like CK2 and Pim-1.[1][7] This lack of specificity can confound experimental results, making it difficult to attribute observed effects solely to PI3K inhibition.[3][8] this compound was developed to have greater selectivity and notably lacks significant activity against mTOR, a common off-target of pan-PI3K inhibitors.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the PI3K signaling pathway and the experimental process used to determine their selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LY294002 - Wikipedia [en.wikipedia.org]
- 3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. Take your PIK: PI-3-kinase inhibitors race through the clinic and towards cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PIK-90 and Isoform-Specific PI3K Inhibitors
In the landscape of cell signaling research and therapeutic development, inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway are critical tools. The PI3K/AKT/mTOR pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in human cancers, making PI3K an attractive target for drug development.[2][3]
This guide provides a detailed comparison between PIK-90, a broad-spectrum PI3K inhibitor, and several key isoform-specific inhibitors. The aim is to equip researchers, scientists, and drug development professionals with the necessary data to select the appropriate inhibitor for their experimental needs.
Understanding the Landscape: Pan-PI3K vs. Isoform-Specific Inhibition
PI3K inhibitors can be broadly categorized based on their selectivity for the different Class I PI3K catalytic isoforms (p110α, p110β, p110γ, and p110δ).[3][4]
-
Pan-PI3K Inhibitors: These compounds inhibit multiple, if not all, Class I PI3K isoforms. This compound falls into this category. They are useful for broadly interrogating the role of the entire PI3K pathway.
-
Isoform-Specific Inhibitors: These agents are designed to selectively target one or two specific PI3K isoforms. This specificity allows for the dissection of the individual roles of each isoform in cellular processes and can offer a more targeted therapeutic approach with potentially fewer side effects.[3][5]
Inhibitor Profiles
This compound: A potent, cell-permeable, and ATP-competitive inhibitor that targets multiple Class I PI3K isoforms, particularly p110α, p110γ, and p110δ, with less activity against p110β.[6][7][8] It also shows inhibitory activity against other related kinases such as DNA-PK and mTOR at higher concentrations.[9][10] Its broad-spectrum activity makes it suitable for studies where a general blockade of PI3K signaling is desired.
Alpelisib (BYL-719): A potent and highly selective inhibitor of the p110α isoform.[11][12][13] Given that the gene encoding p110α, PIK3CA, is frequently mutated in various cancers, Alpelisib is a valuable tool for studying and targeting cancers with these specific mutations.[14][15]
Idelalisib (CAL-101): The first FDA-approved PI3K inhibitor, Idelalisib is a highly selective inhibitor of the p110δ isoform.[16][17][18] The expression of p110δ is primarily restricted to leukocytes, making Idelalisib particularly effective in treating B-cell malignancies like chronic lymphocytic leukemia (CLL).[3][16]
Duvelisib (IPI-145): A dual inhibitor that selectively targets the p110δ and p110γ isoforms.[19][20][21] Both of these isoforms are crucial for the proliferation and survival of B-cells and T-cells, positioning Duvelisib as a potent agent for hematologic cancers and inflammatory diseases.[19]
Quantitative Data Comparison
The following table summarizes the in vitro kinase inhibitory activity (IC50) of this compound and the selected isoform-specific inhibitors against the four Class I PI3K catalytic subunits. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[22]
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) | Other Notable Targets (IC50, nM) |
| This compound | 11[6][7] | 350[7][8] | 18[6][7] | 58[6][7] | DNA-PK (13), mTORC1 (1050)[9][10] |
| Alpelisib (BYL-719) | 5[11][13] | 1200[11] | 250[11] | 290[11][23] | - |
| Idelalisib (CAL-101) | 820 - 8600[24][25] | 565 - 4000[24][25] | 89 - 2100[24][25] | 2.5 - 19[17][24] | - |
| Duvelisib (IPI-145) | 1602[20][21] | 85[20][21] | 27[20] | 2.5[20][21] | - |
Note: IC50 values can vary between different studies and assay conditions.
Visualizing Key Concepts
To better understand the context of these inhibitors, the following diagrams illustrate the PI3K signaling pathway, the classification of the inhibitors, and a typical experimental workflow for their comparison.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Classification of PI3K inhibitors.
Caption: Workflow for comparing PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are outlines for key experimental protocols.
In Vitro PI3K Kinase Activity Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A common method is a radiometric assay using thin-layer chromatography (TLC).[6][26]
-
Materials: Purified recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), phosphatidylinositol (PI) substrate, kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), ATP with [γ-32P]-ATP, inhibitor stock solutions (in DMSO), TLC plates.
-
Procedure:
-
Prepare a reaction mixture containing the specific PI3K enzyme, kinase buffer, and sonicated PI substrate.
-
Add the inhibitor at various concentrations (typically a serial dilution) or DMSO as a vehicle control. The final DMSO concentration should be kept constant (e.g., 2%).
-
Initiate the kinase reaction by adding ATP mixed with [γ-32P]-ATP.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at room temperature.
-
Terminate the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the radiolabeled lipid product (PIP) using an organic solvent mixture (e.g., chloroform:methanol).
-
Spot the extracted lipid onto a TLC plate and separate it from the unreacted substrate by developing the plate in a solvent system (e.g., n-propanol:1M acetic acid).
-
Dry the TLC plate, expose it to a phosphorimager screen, and quantify the radioactive signal corresponding to the PIP product.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration and plot the data to determine the IC50 value.
-
Western Blot for Phospho-Akt (Ser473)
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream target, Akt.[27][28]
-
Materials: Selected cell line, cell culture medium, PI3K inhibitor, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification kit (e.g., BCA assay), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-phospho-Akt Ser473, anti-total Akt), HRP-conjugated secondary antibody, and chemiluminescence (ECL) substrate.
-
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Optionally, serum-starve cells to reduce basal PI3K activity.
-
Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., IGF-1, EGF) to activate the PI3K pathway.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Cell Viability/Proliferation Assay (e.g., WST-1 or MTT)
This assay measures the functional consequence of PI3K inhibition on cell growth and survival.[6][29][30]
-
Materials: Selected cell line, cell culture medium, PI3K inhibitor, 96-well plates, WST-1 or MTT reagent, plate reader.
-
Procedure:
-
Seed cells at a known density into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 48-96 hours).
-
Add the WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability data against inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and an isoform-specific PI3K inhibitor depends entirely on the research question.
-
This compound is an excellent choice for initial studies to determine if the PI3K pathway, in general, is involved in a biological process of interest. Its broad-spectrum nature ensures a comprehensive blockade of Class I PI3K signaling.
-
Isoform-specific inhibitors like Alpelisib , Idelalisib , and Duvelisib are indispensable for more nuanced studies. They allow researchers to dissect the specific functions of individual p110 isoforms (e.g., the role of p110α in solid tumors vs. p110δ in immune cells).[3][31] In a therapeutic context, their selectivity may translate to a better safety profile by avoiding the inhibition of isoforms crucial for normal physiological functions.[5]
By understanding the distinct inhibition profiles and utilizing the appropriate experimental protocols, researchers can effectively leverage these powerful chemical tools to advance our knowledge of cell signaling in both health and disease.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PI 3-K inhibitor IX, this compound The PI 3-K inhibitor IX, this compound, also referenced under CAS 677338-12-4, controls the biological activity of PI 3-K. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 677338-12-4 [sigmaaldrich.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. medkoo.com [medkoo.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. caymanchem.com [caymanchem.com]
- 24. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 26. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 30. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
A Preclinical and Clinical Showdown: PIK-90 vs. Idelalisib in B-Cell Malignancies
In the landscape of targeted therapies for B-cell malignancies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs. This guide provides a detailed comparison of two notable PI3K inhibitors: PIK-90, a preclinical pan-PI3K inhibitor, and idelalisib, a clinically approved PI3Kδ-selective inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the biochemical and cellular differences between broad and isoform-selective PI3K inhibition.
Mechanism of Action: A Tale of Two Specificities
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and migration, and its hyperactivation is a hallmark of many B-cell cancers.[1][2] Class I PI3Ks, the primary targets in oncology, are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunit exists in four isoforms: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, making them attractive targets for hematological malignancies.[3][4]
This compound is a pan-Class I PI3K inhibitor, meaning it broadly targets multiple isoforms, with potent activity against p110α, p110γ, and p110δ.[5][6][7] This broad-spectrum inhibition can simultaneously block multiple signaling arms of the PI3K pathway.
Idelalisib (formerly GS-1101 or CAL-101), in contrast, is a first-in-class, highly selective inhibitor of the PI3Kδ isoform.[3][8] Its specificity for the delta isoform, which is crucial for B-cell receptor (BCR) signaling and B-cell survival, forms the basis of its therapeutic efficacy and its approval for treating certain B-cell malignancies.[8][9][10]
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and idelalisib against the four Class I PI3K isoforms has been determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below, illustrating the distinct selectivity profiles of the two compounds.
| Compound | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |
| This compound | 11[5][6][7] | 350[5] | 18[5][6][7] | 58[5][6] |
| Idelalisib | 8600[8] | 4000[8] | 2100[8] | 2.5 - 19[4][8][11][12] |
Note: IC50 values can vary slightly between different experimental setups.
In Vitro Efficacy in B-Cell Malignancies
Both this compound and idelalisib have demonstrated preclinical efficacy in models of B-cell malignancies. Their distinct mechanisms of action, however, translate into different cellular effects.
| Feature | This compound | Idelalisib |
| Cellular Effects | Induces modest G0/G1 cell cycle arrest in glioma cells.[7] Inhibits chemotaxis and migration of chronic lymphocytic leukemia (CLL) cells.[7][13] | Induces apoptosis in malignant B-cells.[3][14] Inhibits proliferation and induces G0/G1 cell cycle arrest.[3] Disrupts B-cell trafficking and homing to lymphoid tissues.[9][14] |
| Signaling Pathway | Blocks phosphorylation of Akt in glioma and CLL cells.[7][13] | Inhibits phosphorylation of Akt, a downstream effector of PI3K.[8][14] Abrogates prosurvival signals from the B-cell receptor.[14] |
Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical downstream cascade of BCR signaling. Both this compound and idelalisib inhibit this pathway, but at different points and with differing breadths of impact.
Clinical Landscape
A significant differentiator between this compound and idelalisib is their stage of development. This compound remains a preclinical investigational compound.[15]
Idelalisib, on the other hand, is an approved therapeutic agent for several B-cell malignancies.[3] Clinical trials have demonstrated its efficacy, particularly in patients with relapsed chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[3] For instance, in a phase 3 trial for relapsed CLL, the combination of idelalisib and rituximab resulted in a progression-free survival rate of 93% at 24 weeks, compared to 46% for rituximab plus placebo.[3][16] The overall response rate was 81% for the idelalisib combination versus 13% for the control arm.[16][17]
Experimental Protocols
PI3K Kinase Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.
-
Reaction Setup : Kinase reactions are prepared in a buffer solution (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2) containing the specific PI3K isoform, the inhibitor (at various concentrations), and the lipid substrate phosphatidylinositol (PI) or phosphatidylinositol 4,5-bisphosphate (PIP2).[7]
-
Initiation : The reaction is initiated by adding ATP, often containing a radioactive γ-32P-ATP tracer. The reaction proceeds for a set time at room temperature.[7]
-
Termination and Extraction : The reaction is stopped by adding an acidic solution (e.g., 1N HCl). The phosphorylated lipid product is then extracted using an organic solvent mixture (e.g., chloroform:methanol).[7]
-
Detection and Quantification : The extracted product is separated by thin-layer chromatography (TLC). The amount of radioactive product is quantified using a phosphorimager to determine the kinase activity.[7][13] IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (e.g., WST-1 or CellTiter-Glo®)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding : B-cell malignancy cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[18]
-
Inhibitor Treatment : The cells are treated with serial dilutions of the PI3K inhibitor (e.g., this compound or idelalisib) or a vehicle control for a specified period (e.g., 48-72 hours).[18]
-
Reagent Addition : A reagent such as WST-1 or CellTiter-Glo® is added to each well. These reagents measure metabolic activity (WST-1) or ATP levels (CellTiter-Glo®), which are proportional to the number of viable cells.[18]
-
Signal Measurement : The absorbance (for WST-1) or luminescence (for CellTiter-Glo®) is measured using a plate reader.[18]
-
Data Analysis : The signal is plotted against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cell viability.[18]
Western Blot for Akt Phosphorylation
This method is used to assess the inhibition of the PI3K signaling pathway within cells by measuring the phosphorylation status of Akt.
-
Cell Treatment and Lysis : Cells are treated with the inhibitor for a defined period, followed by stimulation with a growth factor if necessary to activate the PI3K pathway. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18]
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence. The band intensities are quantified using imaging software. The ratio of phosphorylated Akt to total Akt is used to determine the extent of pathway inhibition.[18]
Conclusion
This compound and idelalisib represent two distinct strategies for targeting the PI3K pathway in B-cell malignancies. This compound, as a pan-PI3K inhibitor, offers broad pathway inhibition, which may be beneficial in overcoming certain resistance mechanisms but could also lead to off-target effects. Its development has not progressed to the clinical stage. In contrast, idelalisib's high selectivity for the PI3Kδ isoform, a key driver in B-cell biology, has led to its successful clinical development and approval. It offers a more targeted approach, disrupting specific signaling nodes essential for the survival and proliferation of malignant B-cells. The comparison of these two molecules underscores the ongoing debate and research into the optimal strategy for PI3K pathway inhibition in cancer therapy: broad-spectrum versus isoform-selective targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 10. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | DNA-PK | PI3K | TargetMol [targetmol.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL [ahdbonline.com]
- 17. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
PIK-90 Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of PIK-90, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Understanding the selectivity of small molecule inhibitors is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. This document summarizes quantitative data on this compound's inhibitory activity against a panel of kinases, details the experimental methodologies used for these assessments, and illustrates the primary signaling pathways affected.
Kinase Inhibition Profile of this compound
This compound is a potent inhibitor of Class I PI3K isoforms, demonstrating high affinity for p110α, p110γ, and p110δ.[1][2] Notably, it also exhibits significant inhibitory activity against the DNA-dependent protein kinase (DNA-PK) and to a lesser extent, the mammalian target of rapamycin (mTOR).[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of kinases, providing a clear comparison of its selectivity.
| Kinase Target | IC50 (nM) |
| p110α | 11[1][2] |
| DNA-PK | 13[1] |
| p110γ | 18[1][2] |
| PI 3-KC2α | 47[1] |
| p110δ | 58[1][2] |
| PI 3-KC2β | 64[1] |
| p110β | 350 |
| ATM | 610 |
| hsVPS34 | 830 |
| mTORC1 | 1050 |
| PI4KIIIα | 830 |
| PI4KIIIβ | 3100 |
| ATR | 15000 |
Experimental Protocols
The IC50 values for this compound are typically determined using in vitro kinase assays. The two primary methods employed are the thin-layer chromatography (TLC) assay and the membrane capture assay.
Thin-Layer Chromatography (TLC) Kinase Assay
This method directly measures the enzymatic activity of the kinase by quantifying the radiolabeled lipid product.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, the inhibitor (this compound at various concentrations, typically with a final DMSO concentration of 2%), a buffer solution (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and the lipid substrate (e.g., freshly sonicated phosphatidylinositol at 100 µg/mL).[2]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radioactive isotope such as γ-³²P-ATP, to a final concentration of 10 µM or 100 µM.[2] The reaction is allowed to proceed for a set time, typically 20 minutes, at room temperature.[2]
-
Reaction Termination: The reaction is stopped by adding 1N HCl, followed by a mixture of chloroform and methanol (1:1).[2]
-
Lipid Extraction: The mixture is vortexed and centrifuged to separate the phases. The organic (lower) phase, containing the lipids, is carefully transferred to a new tube.[2]
-
TLC Analysis: The extracted lipid is spotted onto a TLC plate, which is then developed in a solvent system (e.g., 65:35 n-propanol:1M acetic acid) for 3-4 hours.[2]
-
Detection and Quantification: The TLC plate is dried and exposed to a phosphorimager screen. The amount of radiolabeled lipid product is quantified to determine the kinase activity at each inhibitor concentration.[2]
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
High-Throughput Membrane Capture Assay
This assay is a more high-throughput alternative to the TLC method and relies on the principle that phosphoinositides bind to nitrocellulose membranes.
Protocol:
-
Kinase Reaction: The kinase reaction is set up in a similar manner to the TLC assay in a 96-well plate format.
-
Membrane Spotting: After the reaction, a small aliquot of the reaction mixture is spotted onto a nitrocellulose membrane.
-
Washing: The membrane is washed to remove unincorporated ATP and other reaction components, leaving only the radiolabeled lipid product bound to the membrane.
-
Quantification: The amount of radioactivity on the membrane is quantified using a phosphorimager or a scintillation counter.
-
IC50 Calculation: Similar to the TLC assay, the IC50 value is determined by analyzing the dose-response curve.
Signaling Pathways and Experimental Workflows
This compound's primary targets, PI3K and DNA-PK, are critical nodes in cell signaling pathways that regulate cell growth, proliferation, survival, and DNA repair.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and indicates the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram outlines the role of DNA-PK in the NHEJ pathway for DNA double-strand break repair, a process also inhibited by this compound.
Caption: DNA-PK's role in NHEJ repair, a target of this compound.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 of an inhibitor like this compound is depicted below.
Caption: Workflow for determining kinase inhibitor IC50 values.
References
PIK-90 selectivity profiling against a kinase panel
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor PIK-90 against other notable PI3K inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive overview of this compound's selectivity profile.
This compound is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and also demonstrates activity against other related kinases.[1][2][3][4] Understanding the selectivity of such inhibitors is crucial in drug discovery to anticipate on-target efficacy and potential off-target effects. This guide compares this compound's inhibitory activity with several other well-characterized PI3K inhibitors: ZSTK474, Dactolisib (BEZ235), Pictilisib (GDC-0941), Buparlisib (BKM120), and Omipalisib (GSK2126458).
Comparative Inhibitory Activity
The inhibitory potency of this compound and selected comparator compounds against a panel of kinases is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), are compiled from various sources.[1][3][4][5][6][7][8][9]
| Kinase Target | This compound IC50 (nM) | ZSTK474 IC50 (nM) | Dactolisib (BEZ235) IC50 (nM) | Pictilisib (GDC-0941) IC50 (nM) | Omipalisib (GSK2126458) Ki (nM) |
| p110α (PIK3CA) | 11[1][2][3][4] | 16[3][4][10][11] | 4[5] | 3[6][12] | 0.019[8][9] |
| p110β (PIK3CB) | 350[3] | 44[3][4][10][11] | 75[5] | 33[6] | 0.13[8][9] |
| p110γ (PIK3CG) | 18[1][2][3][4] | 49[3][4][10][11] | 5[5] | 75[6] | 0.06[8][9] |
| p110δ (PIK3CD) | 58[1][2][3][4] | 4.6 - 5[3][4][10][11] | 7[5] | 3[6][12] | 0.024[8][9] |
| mTORC1/2 | 1050[3] | >10,000[3][4] | 20.7[5] | ~580[6] | 0.18 / 0.3[8][9] |
| DNA-PK | 13[1][3][4] | - | - | - | 0.28 |
| PI3KC2α | 47[1][3][4] | - | - | - | - |
| PI3KC2β | 64[3] | - | - | - | - |
| hsVPS34 | 830[3] | - | - | - | - |
| PI4KIIIα | 830[3] | - | - | - | - |
| PI4KIIIβ | 3100[3] | - | - | - | - |
| ATR | 15000[3] | - | - | - | - |
| ATM | 610[3] | - | - | - | - |
Note: Some values for Omipalisib are presented as Ki (inhibition constant) rather than IC50.
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using a variety of in vitro assay formats. These assays are designed to be robust, high-throughput, and provide quantitative measures of inhibitor potency.
General Kinase Selectivity Profiling
A common approach for kinase selectivity profiling involves screening a test compound against a large panel of purified kinases.[13] The activity of each kinase is measured in the presence of the inhibitor, typically at a fixed concentration for initial screening, followed by dose-response curves to determine the IC50 for active compounds.
Radiometric Kinase Assays (e.g., ³³PanQinase™, HotSpot™)
These assays measure the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a kinase-specific substrate (peptide or protein). The amount of incorporated radioactivity is proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the test inhibitor (at various concentrations), the substrate, and a buffer containing MgCl₂.
-
Reaction Initiation: The reaction is started by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Luminescent Kinase Assays (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of ADP produced during the kinase reaction. This assay is universal for any kinase and is well-suited for high-throughput screening.
Protocol Outline:
-
Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which converts the ADP generated in the first step back to ATP and uses this newly synthesized ATP to generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: The luminescence is measured using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: IC50 values are calculated from the dose-response curves of inhibitor concentration versus kinase activity.
Signaling Pathway and Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
This compound and the comparator compounds primarily target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][13][14][15] Dysregulation of this pathway is a common feature in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a panel of kinases using a plate-based assay format.
Caption: Generalized workflow for a kinase inhibitor profiling assay.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PIK-90-Induced Apoptosis with Caspase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm apoptosis induced by PIK-90, a potent phosphoinositide 3-kinase (PI3K) inhibitor. We will delve into the use of caspase assays, compare this compound with other PI3K inhibitors, and provide supporting experimental data and detailed protocols.
Introduction to this compound and Apoptosis
This compound is a selective inhibitor of Class I PI3Ks, with potent activity against p110α, p110γ, and p110δ isoforms. The PI3K/Akt signaling pathway is a critical regulator of cell survival, and its inhibition is a key strategy in cancer therapy to induce programmed cell death, or apoptosis.[1][2] Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3 and -7) which dismantle the cell. Therefore, measuring caspase activity is a direct method to quantify apoptosis.
PI3K Signaling and this compound's Mechanism of Apoptosis Induction
The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. By inhibiting PI3K, this compound disrupts this survival signaling, leading to the activation of the apoptotic cascade.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Confirming Apoptosis: Caspase Assays and PARP Cleavage
The activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis. These caspases cleave numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptotic cell death. The cleavage of PARP from its full-length form (116 kDa) to an 89 kDa fragment is a widely used marker of apoptosis.
Caspase Activity Assays
Several types of assays are available to measure caspase activity, each with its own advantages.
-
Luminometric Assays (e.g., Caspase-Glo® 3/7): These assays utilize a pro-luminescent substrate containing a caspase recognition sequence (e.g., DEVD for caspase-3/7). Caspase cleavage of the substrate releases a substrate for luciferase, generating a light signal proportional to caspase activity. They are highly sensitive and suitable for high-throughput screening.
-
Fluorometric Assays: These assays use a fluorogenic substrate that, when cleaved by a caspase, releases a fluorescent molecule. The fluorescence intensity is proportional to caspase activity.
-
Colorimetric Assays: These assays are based on the cleavage of a chromogenic substrate, resulting in a colored product that can be measured using a spectrophotometer. They are generally less sensitive than luminometric or fluorometric assays.
-
Flow Cytometry: This method can detect caspase activity at the single-cell level using fluorescently labeled inhibitors that bind to active caspases. It allows for the correlation of caspase activation with other cellular parameters.
Experimental Data: this compound and Alternatives in Inducing Apoptosis
While direct side-by-side comparisons of this compound with a wide range of other inhibitors in the same experimental setup are limited in publicly available literature, we can compile and compare data from various studies to assess its efficacy.
Table 1: Comparison of PI3K Inhibitors on Caspase-3/7 Activity
| Compound | Target(s) | Cell Line | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) | Reference |
| This compound (in combination with RAD001) | PI3Kα/γ/δ | RT112, T24, 647V | 2000 nM (this compound) | Significant increase (data not quantified in fold change) | [3] |
| NVP-BEZ235 | PI3K, mTOR | MDA-MB361, MCF-7 | 50 nM | Significant PARP and caspase-7 cleavage | [4] |
| LY294002 | Pan-PI3K | Esophageal Cancer Cells | 40 µM | Increased cleaved caspase-3 | [5] |
| Wortmannin | Pan-PI3K | Esophageal Cancer Cells | 40 µM | Increased cleaved caspase-3 | [5] |
| PIK-75 | PI3Kα, CDK7/9 | LN229 | 0.5 µM | Increased cleaved caspase-3 | [6] |
Table 2: Effect of PI3K Pathway Inhibition on PARP Cleavage
| Compound | Cell Line | Concentration | Observation | Reference |
| This compound (in combination with Roscovitine) | LN229 | Not specified | Increased cleaved PARP | [7] |
| NVP-BEZ235 | MDA-MB361, MCF-7 | ≥ 50 nM | Efficient PARP cleavage | [4] |
| LY294002 | 786-O | 50 µM | PARP cleavage observed in combination with ABT-737 | [8] |
| PIK-75 | LN229 | 1 µM | Decreased PARP cleavage with Bax siRNA | [6] |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Measuring this compound-Induced Apoptosis
This protocol is adapted from the manufacturer's instructions (Promega) and is suitable for a 96-well plate format.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8091)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Protocol 2: Western Blotting for PARP Cleavage
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP (which detects both full-length and cleaved forms) or a specific anti-cleaved PARP antibody overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the 116 kDa band and an increase in the 89 kDa band indicate PARP cleavage and apoptosis.
-
Conclusion
Caspase assays, in conjunction with the analysis of PARP cleavage, provide robust and quantifiable methods to confirm this compound-induced apoptosis. While this compound effectively induces apoptosis by inhibiting the PI3K survival pathway, its efficacy can be cell-type dependent and may be enhanced in combination with other therapeutic agents. The choice of assay will depend on the specific research question, required sensitivity, and available equipment. For high-throughput screening and quantitative comparisons, luminometric caspase assays are highly recommended. For detailed mechanistic studies, western blotting for specific caspase activation and substrate cleavage remains a gold standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic interactions with PI3K inhibition that induce apoptosis [dspace.mit.edu]
- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Validating PI3K Inhibition: The Essential Role of a PI3K Dead-Mutant as a Negative Control for PIK-90
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is paramount to ensuring that its observed biological effects are truly a result of its intended mechanism of action. In the study of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, the use of potent inhibitors like PIK-90 requires rigorous validation.[1][2][3][4][5] This guide provides a comparative framework for utilizing a Phosphatidylinositol 3-kinase (PI3K) dead-mutant as an unequivocal negative control to confirm the on-target effects of this compound.
The PI3K signaling cascade is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[3][5] this compound is a potent inhibitor of class I PI3K isoforms, particularly p110α and p110γ, with IC50 values in the low nanomolar range.[6][7][8][9][10] It functions by competing with ATP, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors like AKT.[2][7] However, like many kinase inhibitors, this compound can exhibit off-target effects, making it crucial to differentiate between on-target and non-specific cellular responses.[1][2]
The Rationale for a PI3K Dead-Mutant Control
A PI3K dead-mutant, a version of the enzyme rendered catalytically inactive through site-directed mutagenesis of key residues in the kinase domain (e.g., D933A in p110α), serves as the ideal negative control. This mutant can be expressed in cells to replace the endogenous, wild-type PI3K. Unlike vehicle-treated cells, which possess active PI3K, or cells treated with this compound where PI3K is inhibited, cells expressing the PI3K dead-mutant are unresponsive to upstream signals that would normally activate the pathway. This allows researchers to distinguish between the effects of PI3K pathway inhibition by this compound and any potential off-target effects of the compound.
Comparative Analysis of Experimental Outcomes
The following table summarizes the expected outcomes when comparing the effects of this compound with a PI3K dead-mutant control across various assays.
| Experimental Assay | Wild-Type PI3K (Vehicle Control) | Wild-Type PI3K + this compound | PI3K Dead-Mutant | Interpretation of this compound On-Target Effect |
| PI3K Kinase Activity | High (upon stimulation) | Low | Low | This compound effectively inhibits PI3K enzymatic activity. |
| p-AKT (Ser473/Thr308) Levels | High (upon stimulation) | Low | Low | This compound blocks downstream signaling from PI3K. |
| Cell Proliferation/Viability | High | Low | Low | The anti-proliferative effect of this compound is mediated through PI3K inhibition. |
| Apoptosis | Low | High | High | Induction of apoptosis by this compound is a consequence of PI3K pathway blockade. |
Experimental Protocols
Generation of PI3K Dead-Mutant Expressing Cells
A catalytically inactive PI3K mutant can be generated using site-directed mutagenesis to alter a critical residue in the ATP-binding pocket or the catalytic loop of the p110 subunit.
Protocol: Site-Directed Mutagenesis of PIK3CA (for p110α)
-
Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation (e.g., D933A) in the center, with at least 15 bp of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuUltra) with a plasmid containing the wild-type PIK3CA cDNA as the template. The PCR cycling parameters should be optimized for the specific plasmid and primers. A typical program involves an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.
-
Parental DNA Digestion: Digest the parental, non-mutated plasmid DNA by adding a DpnI restriction enzyme to the PCR reaction and incubating at 37°C for 1-2 hours. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Cell Line Transfection: Transfect the sequence-verified PI3K dead-mutant construct into the target cell line. Stable cell lines can be generated by selecting for a co-transfected resistance marker.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K.
Protocol:
-
Immunoprecipitation: Lyse cells (wild-type, this compound treated, and PI3K dead-mutant) and immunoprecipitate PI3K using an antibody against the p85 regulatory subunit.
-
Kinase Reaction: Resuspend the immunoprecipitated beads in kinase buffer containing phosphatidylinositol (PI) as a substrate and ATP (spiked with γ-³²P-ATP). For the this compound treated sample, include this compound in the kinase buffer.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the radiolabeled lipids by TLC.
-
Autoradiography: Expose the TLC plate to a phosphorimager screen to visualize the radiolabeled PIP3.
-
Quantification: Quantify the amount of PIP3 produced to determine PI3K activity.
Western Blotting for Phospho-AKT
This assay assesses the phosphorylation status of AKT, a key downstream effector of PI3K.
Protocol:
-
Cell Lysis: Lyse cells from all three conditions (wild-type, this compound treated, and PI3K dead-mutant) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-AKT (Ser473 or Thr308).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AKT as a loading control.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the wild-type cells with either vehicle or this compound. The PI3K dead-mutant cells will serve as a separate control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizing the Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound specificity.
Caption: Logical framework for interpreting the experimental results.
References
- 1. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI 3-Kinase and Cancer: Changing Accents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural Features that Distinguish Inactive and Active PI3K Lipid Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of PIK-90 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor, PIK-90, and its effects across various cell lines. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying signaling pathways to facilitate reproducible research.
This compound is a potent, cell-permeable inhibitor of class I PI3Ks, demonstrating significant antiproliferative and pro-apoptotic effects in a variety of cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the catalytic activity of PI3K isoforms, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action disrupts the downstream AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] This guide explores the reproducibility of these effects across different cellular contexts.
Comparative Efficacy of this compound Across Diverse Cell Lines
The inhibitory effects of this compound on cell viability and specific PI3K isoforms vary across different cell lines, influenced by factors such as the mutational status of genes like PTEN. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Key Effects |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.096 | Mildly affected cell viability compared to other pan-PI3K inhibitors.[2] |
| Jurkat, DND-41, ALL-SIL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not attained | Ineffective at concentrations tested, highlighting differential sensitivity.[2] |
| U87 MG, SF188, SF763, LN229, A1207, LN-Z30 | Glioma | Not specified | Exhibits significant antiproliferative activity by blocking Akt phosphorylation.[3] |
| Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | Not specified for viability | Induces apoptosis; at 10 µM, reduces viability to 51.1% after 24 hours.[4] Inhibits chemotaxis and cell migration.[3] |
| TT | Medullary Thyroid Carcinoma | 0.8 | Antiproliferative activity observed after 13 days.[4] |
| HEK293 | Embryonic Kidney | 0.047 (for PI3KC2α), 0.064 (for PI3KC2β) | Inhibition of specific PI3K isoforms.[4] |
This compound Isoform Selectivity:
This compound exhibits a distinct pattern of isoform selectivity, with potent inhibition of p110α, p110γ, and p110δ, while being less potent against p110β.[3][5] This selectivity is crucial for understanding its varied effects across cell lines that may have different dependencies on specific PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | 11[3][4][6] |
| p110β | 350[4][6] |
| p110γ | 18[3][4][6] |
| p110δ | 58[3][4][6] |
Visualizing the Mechanism: PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Standardized Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is adapted from methodologies used to assess the antiproliferative effects of PI3K inhibitors.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Akt Phosphorylation
This protocol outlines the steps to assess the inhibition of the PI3K pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Experimental Workflow Visualization
The following diagram provides a logical workflow for investigating the effects of this compound on a given cell line.
Concluding Remarks
The reproducibility of this compound's effects is contingent on both the specific cell line and the experimental conditions employed. While it demonstrates potent activity in several cancer cell lines, particularly those with a dependency on the PI3Kα, γ, or δ isoforms, its efficacy can be limited in others. The provided protocols and pathway diagrams serve as a resource to guide future investigations and ensure the generation of comparable and reliable data within the scientific community. Researchers are encouraged to consider the genetic background of their chosen cell lines, such as PTEN status, to better interpret the observed effects of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of PIK-90: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent phosphoinositide 3-kinase (PI3K) inhibitor, PIK-90, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in chemical waste management. Adherence to these protocols is paramount to mitigate risks and ensure compliance with regulatory standards.
Essential Chemical and Safety Data
A thorough understanding of this compound's properties is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 351.36 g/mol | [1][2][3] |
| CAS Number | 677338-12-4 | [2][3][4][5][6] |
| Purity | ≥98% | [2][5] |
| Appearance | Pale yellow solid | [3] |
| Solubility | Soluble in DMSO (to 10 mM with gentle warming) | [2][3][5] |
| Storage Temperature | -20°C | [2][3][5] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with any potent research chemical, must be conducted in a manner that neutralizes its potential hazards and complies with all applicable regulations. The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Empty Containers: Empty vials that once held this compound should be triple-rinsed with a suitable solvent (such as DMSO, followed by ethanol or isopropanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be managed as hazardous waste unless fully decontaminated.
3. Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "677338-12-4"
-
The primary hazards (e.g., "Toxic," "Irritant" - consult the Safety Data Sheet for specific hazard statements)
-
The accumulation start date
4. Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
5. Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash. The hazardous waste vendor will have the appropriate facilities and expertise to handle and dispose of the chemical in an environmentally sound manner, likely through high-temperature incineration.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Essential Safety and Operational Guide for Handling PIK-90
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PIK-90, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, a comprehensive approach to personal protection is paramount. While some suppliers may not classify this compound as a hazardous substance, the potential for biological activity at low concentrations necessitates stringent handling precautions. The following PPE is mandatory when handling this compound in solid or dissolved form.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Nitrile provides good resistance to a range of chemicals. In the absence of specific breakthrough time data for this compound, it is crucial to change gloves immediately upon any suspected contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes of this compound solutions or accidental contact with the powder. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times and kept fully fastened. Consider a disposable gown when handling larger quantities of the solid compound. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at -20°C in a tightly sealed container.[1]
-
The compound is stable for at least two years when stored correctly.
Preparation of Stock Solutions
The solubility of this compound is a critical factor in preparing accurate and effective experimental solutions.
| Solvent | Solubility |
| DMSO | Soluble to 10 mM with gentle warming. Slightly soluble (<1mg/ml) in DMSO.[2] |
| Ethanol | Slightly soluble (<1mg/ml).[2] |
| Water | Insoluble. |
Protocol for Reconstituting this compound:
-
Pre-calculation: Before opening the vial, calculate the required volume of solvent to achieve the desired stock concentration. Online molarity calculators can be a useful tool.
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation from forming inside.
-
Weighing (if necessary): If not using a pre-weighed amount, accurately weigh the required amount of solid this compound in a chemical fume hood.
-
Dissolution: Add the calculated volume of DMSO to the vial. Gentle warming and sonication may be required to fully dissolve the compound.[3][4]
-
Aliquoting and Storage: Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][5] Store these aliquots at -20°C. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[3]
Experimental Protocols: In Vitro and In Vivo Applications
This compound is a versatile inhibitor used in a variety of experimental settings to probe the PI3K signaling pathway.
In Vitro Cell-Based Assays
This compound has been shown to inhibit the proliferation of various cancer cell lines.[6]
General Protocol for Cell Treatment:
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution to the final desired concentration using cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as viability assays (e.g., MTT, WST-1), western blotting for protein expression and phosphorylation, or flow cytometry.[6][7]
In Vivo Animal Studies
This compound has been used in animal models to investigate its systemic effects.
Example Protocol for Murine Studies:
-
Animal Model: Studies have utilized mice, such as BALB/c nu/nu or FVB/N.[6][7]
-
Formulation: For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as DMSO and water or a combination of DMSO, PEG300, Tween-80, and saline.[5][7]
-
Dosing: Dosages in the range of 10-40 mg/kg have been reported.[4][6][7]
-
Administration: Administer the prepared this compound solution via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Closely monitor the animals for any adverse effects and for the desired experimental outcomes.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and tubes that have come into contact with this compound should be placed in a designated chemical waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected and disposed of as hazardous chemical waste. Do not pour down the drain.
-
Sharps: Needles and syringes used for injections should be disposed of in a designated sharps container.
Signaling Pathway and Experimental Workflow Diagrams
To aid in the conceptualization of this compound's mechanism of action and its application in research, the following diagrams are provided.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
